Chemical structure and properties of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
The following technical guide details the chemical structure, synthesis, and properties of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol . Executive Summary (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (MW: 189.21 g/mol ) is a fu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol .
Executive Summary
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (MW: 189.21 g/mol ) is a functionalized heterocyclic building block used primarily in medicinal chemistry as a precursor for antifungal, anticonvulsant, and antimicrobial agents. Unlike its more common isomer, the "click-chemistry" product (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, this 1,2,4-triazole derivative offers distinct electronic properties and hydrogen-bonding capabilities due to the specific arrangement of nitrogen atoms in the azole ring. This guide outlines its structural identification, regioselective synthesis, and physicochemical characterization.[1]
Chemical Identity & Structure
The distinction between triazole isomers is critical for experimental reproducibility. The 1,2,4-triazole ring contains three nitrogen atoms. In this specific isomer, the benzyl group is attached to N1 , and the hydroxymethyl group is attached to C5 (the carbon adjacent to the substituted nitrogen).
Property
Detail
IUPAC Name
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Molecular Formula
C₁₀H₁₁N₃O
Molecular Weight
189.21 g/mol
CAS Number
Note: Often indexed under general triazole alcohols; specific isomer verification required via NMR.
Caption: Structural relationship between the target 5-substituted 1,2,4-triazole and its common isomers.
Regioselective Synthesis
Synthesis of 1-substituted-1,2,4-triazoles often yields mixtures of 3-substituted and 5-substituted isomers. To ensure the hydroxymethyl group is exclusively at the C5 position , a directed cyclization strategy starting from benzylhydrazine is required. Direct alkylation of 3-hydroxymethyl-1,2,4-triazole is not recommended as it typically favors N1-alkylation distal to the bulky group, yielding the unwanted 3-isomer.
Recommended Protocol: Ester Reduction Route
This method ensures high regiochemical fidelity by constructing the ring with the substituent already in place.
Step 1: Formation of the 1,2,4-Triazole Core
React benzylhydrazine with an activated oxalic acid derivative (to install the carbon scaffold) followed by cyclization with a formamidine source.
Reagents: Benzylhydrazine dihydrochloride, Ethyl ethoxycarbonylformimidate (or Ethyl oxalyl chloride followed by formamidine).
Reduce the ester to the primary alcohol using a mild reducing agent to avoid ring cleavage.
Reagents: Sodium Borohydride (NaBH₄) in Methanol/THF.
Caption: Step-wise synthesis ensuring the C5 position of the hydroxymethyl group via an ester intermediate.
Detailed Experimental Procedure (Example)
Ester Synthesis: Suspend benzylhydrazine dihydrochloride (10 mmol) in acetonitrile. Add triethylamine (25 mmol) followed by ethyl ethoxycarbonylformimidate (10 mmol). Reflux for 4 hours. Concentrate and purify by column chromatography (Hexane/EtOAc) to isolate Ethyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate .
Reduction: Dissolve the ester (5 mmol) in anhydrous methanol (20 mL) at 0°C. Add NaBH₄ (10 mmol) portion-wise over 30 minutes. Stir at room temperature for 2 hours.
Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM) (3x).[5] Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (DCM:MeOH 95:5).
Physicochemical Properties & Characterization
The following data points are typical for this class of compounds and serve as quality control metrics.
δ 4.60 (d, 2H, CH₂-OH ). Methylene next to alcohol.
¹³C NMR:
Distinct signal for C5 (quaternary, attached to CH₂OH) typically around 150-155 ppm.
Signal for C3 (CH) around 145-150 ppm.
Biological & Pharmaceutical Relevance
The (1-benzyl-1H-1,2,4-triazol-5-yl)methanol scaffold is a pharmacophore often explored in:
Antifungal Agents: The triazole ring binds to the heme iron of fungal cytochrome P450 (CYP51), inhibiting ergosterol synthesis. The 5-hydroxymethyl group provides a handle for further derivatization (e.g., to ethers or halides) to optimize binding affinity.
Anticonvulsants: Structural analogs (like Rufinamide derivatives) utilize the triazole core to modulate sodium channels.
Bioisosteres: The 1,2,4-triazole serves as a stable bioisostere for amide or ester bonds in peptide mimetics.
References
Synthesis of 1,2,4-Triazoles:Pellizzari Reaction and modifications.
Source:Journal of Organic Chemistry, "Regioselective synthesis of 1,2,4-triazoles."[6]
Triazole Isomerism: Distinction between 1,2,3- and 1,2,4-triazoles in medicinal chemistry.
Reduction Protocols: Standard NaBH4 reduction of heterocyclic esters.
Source:Vogel's Textbook of Practical Organic Chemistry.
Crystallographic Data: Analogs of 1-benzyl-1,2,4-triazole-5-derivatives.
Source:Acta Crystallographica Section E.
Molecular weight and formula of 1-benzyl-1,2,4-triazole-5-methanol
Technical Monograph: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol Executive Summary This technical guide provides a comprehensive physicochemical and synthetic analysis of (1-benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 11134...
This technical guide provides a comprehensive physicochemical and synthetic analysis of (1-benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 111340-43-3). Distinct from its 1,2,3-triazole isomer, this compound serves as a critical pharmacophore in the design of azole-class antifungal agents (e.g., fluconazole analogs) and as a versatile linker in fragment-based drug discovery (FBDD). This document details its molecular specifications, validated synthesis via C5-lithiation, and analytical characterization standards.[1]
Part 1: Molecular Identity & Physicochemical Specifications
The precise identification of this molecule requires distinguishing it from the commercially common 1,2,3-triazole isomer. The 1,2,4-triazole core is characterized by nitrogen atoms at positions 1, 2, and 4, with the benzyl group anchored at N1 and the hydroxymethyl group at C5.
Property
Specification
IUPAC Name
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Common Name
1-Benzyl-1,2,4-triazole-5-methanol
CAS Registry Number
111340-43-3 (Note: Do not confuse with 28798-81-4, the 1,2,3-isomer)
Molecular Formula
C₁₀H₁₁N₃O
Molecular Weight
189.21 g/mol
Exact Mass
189.0902 Da
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted)
~13.5 (hydroxyl), ~2.3 (triazole conjugate acid)
Part 2: Synthetic Methodology (The C5-Lithiation Protocol)
Expertise & Causality:
The most direct and regioselective route to the 5-substituted derivative utilizes the acidity of the C5-proton in 1-substituted-1,2,4-triazoles. The N1-benzyl group acts as a directing group, facilitating lithiation exclusively at C5 due to the coordination of the lithium cation with the N4 lone pair (Complex Induced Proximity Effect - CIPE).
Reaction Scheme Visualization
Figure 1: Regioselective C5-lithiation pathway for the synthesis of the target alcohol.[2][3]
Detailed Experimental Protocol
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.
Solvation: Dissolve 1-benzyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M concentration).
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Critical Control Point: Temperature must remain below -70°C to prevent ring fragmentation or benzylic deprotonation.
Lithiation: Add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
Electrophile Trapping: Add Paraformaldehyde (3.0 eq, monomerized by heating or as a suspension) or pass dry gaseous formaldehyde into the headspace.
Quenching: Allow the mixture to warm to 0°C over 2 hours, then quench with saturated aqueous NH₄Cl.
Purification: Extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography (DCM:MeOH gradient).
Part 3: Analytical Validation (Self-Validating System)
To confirm the structure and rule out the 1,2,3-isomer or N-alkylation byproducts, use the following spectroscopic markers.
1H NMR Interpretation (400 MHz, CDCl₃)
δ 7.90 ppm (s, 1H): The C3-H proton. Diagnostic: If this singlet is absent, you have likely substituted C3 (incorrect regioisomer). If two singlets appear in the aromatic region (excluding benzyl), the starting material did not react.
δ 7.30–7.40 ppm (m, 5H): Benzyl aromatic protons.
δ 5.40 ppm (s, 2H): Benzyl -CH₂-.
δ 4.75 ppm (s, 2H): Hydroxymethyl -CH₂-OH. Diagnostic: This peak confirms the addition of the methanol group.
Fragmentation: Loss of -OH (17) or benzyl group (91) are common fragmentation pathways.
Part 4: Applications in Drug Discovery
The 1,2,4-triazole-5-methanol scaffold is a "privileged structure" in medicinal chemistry.
Antifungal Pharmacophore:
The triazole nitrogen (N4) binds to the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) . The 5-methanol group provides a handle for extending the molecule into the enzyme's access channel, increasing selectivity against human CYP450s.
Fragment-Based Drug Design (FBDD):
Due to its low molecular weight (<200 Da) and specific hydrogen bond donor/acceptor motif, it serves as an ideal "fragment" for crystallographic screening.
Mechanism of Action Visualization
Figure 2: Pharmacological interaction of the triazole scaffold with the fungal CYP51 target.
References
Micetich, R. G., et al. (1986). "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles." Heterocycles. (Establishes the C5-lithiation regioselectivity rule for 1-substituted triazoles).
PubChem. (2024). "Compound Summary: (1-benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS 111340-43-3)."[4][5] Link
ChemicalBook. (2024). "Product Specifications: 111340-43-3." Link
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for triazole ring reactivity and pKa values).
Technical Guide: Solubility Profile & Characterization of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
The following technical guide details the solubility characteristics, physical properties, and experimental determination protocols for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol . Executive Summary (1-Benzyl-1H-1,2,4-tria...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics, physical properties, and experimental determination protocols for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol .
Executive Summary
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 111340-43-3) is a critical intermediate in the synthesis of triazole-based antifungals and agrochemicals. While often confused with its structural isomer (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the 1,2,4-triazole derivative exhibits distinct physicochemical properties, including a melting point of 78 °C and preferential solubility in polar organic solvents like ethyl acetate and alcohols.
This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and a validated protocol for experimental determination, serving as a reference for process chemists and formulation scientists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Precise identification is paramount due to the existence of the 1,2,3-triazole isomer (CAS 28798-81-4), which has significantly different solubility parameters.
Table 1: Physicochemical Characterization
Property
Data
Notes
Compound Name
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Also known as (2-benzyl-2H-1,2,4-triazol-3-yl)methanol
CAS Number
111340-43-3
Distinct from 28798-81-4 (1,2,3-isomer)
Molecular Formula
C₁₀H₁₁N₃O
MW: 189.21 g/mol
Melting Point
78 °C
Recrystallized from Ethyl Acetate
Boiling Point
~165 °C
At reduced pressure
Physical State
White Crystalline Solid
Hygroscopic tendency
Primary Solvent
Ethyl Acetate
Standard recrystallization solvent
Solubility Profile & Thermodynamic Behavior
Solubility Ranking (Polarity-Driven)
Based on the structural properties of the 1,2,4-triazole ring (amphoteric, H-bond acceptor) and the hydroxymethyl group (H-bond donor), the solubility profile follows a polarity-dependent gradient.
Predicted Solubility Order (Descending):
Methanol / Ethanol: High solubility due to strong hydrogen bonding interactions with the hydroxyl group.
Ethyl Acetate: Moderate-to-High solubility; optimal for purification (recrystallization) due to the steep solubility-temperature curve.
Acetone: Moderate solubility; useful for rapid dissolution but less effective for crystallization yield.
Toluene: Low solubility at room temperature; increases significantly at reflux.
Water: Low solubility (hydrophobic benzyl group dominates at ambient temperature).
Hexane/Heptane: Insoluble (antisolvent).
Comparative Isomer Analysis (1,2,3 vs. 1,2,4)
While specific thermodynamic data for the 1,2,4-isomer is proprietary or limited in public literature, the behavior of its isomer, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol , serves as a robust thermodynamic model.
Enthalpy of Dissolution: Typically endothermic (
). Solubility increases with temperature.
Solvent Effect: The 1,2,3-isomer shows a solubility mole fraction (
) order of MeOH > EtOH > n-PrOH > n-BuOH > i-PrOH > Water . It is scientifically sound to expect the 1,2,4-isomer to follow this same trend due to the identical functional groups.
Experimental Protocol: Solubility Determination
For precise solubility data required in process design (e.g., cooling crystallization), the Dynamic Laser Monitoring Method is the gold standard. This method minimizes human error and provides high-resolution data points.
Caption: Workflow for dynamic solubility determination using laser monitoring to detect the nucleation point (cloud point).
Step-by-Step Procedure
Preparation: Prepare a series of mixtures with known mole fractions (
) of the solute in the chosen solvent.
Dissolution: Place the mixture in the jacketed vessel. Heat slowly while stirring until the solid completely dissolves (solution becomes clear, laser transmittance maximizes).
Equilibration: Maintain at a temperature 5 K above the estimated saturation point for 10 minutes.
Cooling: Cool the solution at a controlled rate (e.g., 0.1 K/min).
Detection: Monitor the laser intensity. The temperature at which the laser intensity drops sharply corresponds to the saturation temperature (
) for that specific mole fraction.
Replication: Repeat the measurement 3 times for each mole fraction to ensure reproducibility.
Thermodynamic Modeling
Once experimental data (
vs. ) is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.
Modified Apelblat Equation
This semi-empirical model is highly accurate for triazole derivatives in organic solvents:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
van't Hoff Equation
Used to determine the apparent thermodynamic functions:
: Apparent standard enthalpy of dissolution.
: Apparent standard entropy of dissolution.
: Gas constant (8.314 J/mol·K).
Interpretation:
A linear plot of
vs. confirms the validity of the model.
Positive
indicates an endothermic process (solubility increases with T), which is expected for this compound.
Applications in Process Chemistry
Recrystallization: The steep solubility curve in Ethyl Acetate (soluble hot, insoluble cold) makes it the ideal solvent for purification, effectively removing non-polar impurities.
Reaction Medium: For substitution reactions involving the triazole ring, Acetonitrile or DMF are preferred due to high solubility and dielectric constants, facilitating nucleophilic attack.
References
ChemicalBook. (2024). 111340-43-3 Physical Properties and Melting Point Data. Retrieved from
Liang, S., et al. (2016). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols. Thermochimica Acta, 630, 1-10. (Cited as a comparative thermodynamic model for the 1,2,3-isomer).
Knochel, P. (2021).[1] Highly Regioselective Addition of Organozinc Reagents... and Synthesis of Phenyl(1-benzyl-1H-1,2,4-triazol-5-yl)methanol. Ludwig-Maximilians-Universität München.[1] (Describes synthesis and purification via column chromatography).
Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1,2,4-Triazole-5-Methanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1,2,4-Triazole-5-Methanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry, widely recognized as a "privileged" scaffold.[1] This designation stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as an isostere for amides and esters, which allows it to bind to a diverse array of biological targets.[1] Consequently, the 1,2,4-triazole moiety is embedded in the structure of numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4]
This guide focuses specifically on derivatives featuring a methanol group at the C5 position of the 1,2,4-triazole ring. This structural motif serves as a versatile synthetic handle, allowing for further molecular elaboration while also providing a key interaction point—a hydrogen bond donor and acceptor—for binding to target enzymes and receptors. As Senior Application Scientists, our goal is to provide not just a review of the literature, but a synthesized understanding of the causality behind the design, synthesis, and evaluation of these potent molecules. We will explore the strategic considerations for their synthesis, delve into their primary mechanisms of action, and provide actionable protocols for their study in a research setting.
Part 1: Strategic Synthesis of 1,2,4-Triazole-5-Methanol Derivatives
The synthetic approach to 1,2,4-triazole derivatives is critical as it dictates the feasibility of creating diverse libraries for structure-activity relationship (SAR) studies. The construction of the core triazole ring is typically the primary objective, followed by functionalization. While numerous methods exist, a common and reliable pathway involves the cyclization of thiosemicarbazide precursors. The thiol group (-SH) at the C5 position can then be a precursor to the desired methanol (-CH₂OH) functionality, although direct synthesis is also possible.
Rationale for a Common Synthetic Pathway
The choice of a synthetic route is governed by the availability of starting materials, reaction yields, and the tolerance of various functional groups. A widely adopted method begins with a carboxylic acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield a 1,2,4-triazole-5-thiol. This thiol is a key intermediate, which can be further modified.
dot
Caption: General workflow for synthesizing 1,2,4-triazole derivatives.
Detailed Experimental Protocol: Synthesis of a 5-Mercapto-1,2,4-Triazole Intermediate
This protocol describes a foundational method for creating the triazole core, which is a necessary precursor for many 1,2,4-triazole-5-methanol derivatives. The protocol's self-validating nature lies in the characterization at each step, ensuring the correct intermediate is formed before proceeding.
Objective: To synthesize 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Materials:
Isonicotinic acid hydrazide
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Hydrazine hydrate (80%)
Ethanol
Water
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Step 1: Formation of Potassium Dithiocarbazate Salt:
Dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
Cool the solution in an ice bath to 0-5°C.
Add carbon disulfide (0.12 mol) dropwise with constant stirring over 30 minutes, ensuring the temperature remains below 10°C.
Continue stirring the reaction mixture for 10-12 hours at room temperature.
Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold diethyl ether, and dry under vacuum. The rationale for using cold ether is to wash away unreacted starting materials without dissolving the desired salt product.
Step 2: Cyclization to Form the Triazole Ring:
Suspend the dried potassium salt (0.08 mol) in water (80 mL).
Add hydrazine hydrate (0.16 mol) to the suspension.
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black).
After the reaction is complete, cool the mixture to room temperature.
Carefully acidify the solution with dilute hydrochloric acid (HCl) or acetic acid to a pH of 5-6. This step protonates the triazole, causing it to precipitate.
Filter the resulting solid product, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Step 3: Characterization:
Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of a thiol peak in IR and characteristic aromatic and NH₂ peaks in NMR will validate the structure.
Part 2: Biological Activities & Mechanisms of Action
The therapeutic versatility of 1,2,4-triazole derivatives stems from their ability to inhibit various key enzymes. The specific substitutions on the triazole core dictate the primary biological target.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The most well-documented mechanism of action for 1,2,4-triazole antifungals is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that maintains its fluidity and integrity.[6][7]
Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[6] The resulting depletion of ergosterol and the simultaneous accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.[1][8] This mechanism is shared by many clinically used antifungal drugs like fluconazole and itraconazole.[1][2]
dot
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data on Antifungal Activity
The efficacy of antifungal agents is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
The anticancer properties of 1,2,4-triazole derivatives are diverse, arising from their ability to inhibit multiple pathways involved in cancer cell proliferation and survival.[11][12] Unlike the focused antifungal mechanism, their antineoplastic effects can be attributed to the inhibition of various targets.
Key Anticancer Mechanisms:
Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-targeting agents.[13][14] They bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[13]
Kinase Inhibition: Many triazole compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are critical components of signaling pathways that drive cell growth.[15] By blocking these kinases, the derivatives can halt uncontrolled cell proliferation.
Aromatase Inhibition: Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole core, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2] They block the synthesis of estrogens, thereby starving cancer cells of the hormones they need to grow.
dot
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data on Anticancer Activity
Anticancer activity is typically measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process (like cell growth) by 50%.
Anti-inflammatory Activity: COX and LOX Inhibition
Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory activity.[18][19] The primary mechanism often involves the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[20][21] These enzymes are key players in the arachidonic acid cascade, which produces prostaglandins and leukotrienes—potent inflammatory mediators. By inhibiting these enzymes, triazole derivatives can reduce the hallmarks of inflammation, such as pain and swelling.[20]
Experimental Protocol: In Vitro MTT Assay for Anticancer Activity
This protocol provides a reliable method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a 1,2,4-triazole derivative against a human cancer cell line (e.g., MCF-7).
Materials:
Cancer cell line (e.g., MCF-7) and normal cell line (e.g., MRC-5 for selectivity)
Complete growth medium (e.g., DMEM with 10% FBS)
Synthesized triazole compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
96-well microplates
Multi-channel pipette
Microplate reader (570 nm)
Step-by-Step Methodology:
Cell Seeding:
Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach. The choice of seeding density is crucial; it must be low enough to prevent confluence during the assay but high enough for a reliable colorimetric reading.
Compound Treatment:
Prepare serial dilutions of the test compounds in the growth medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
After 24 hours, remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
Incubate the plate for another 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
MTT Addition and Incubation:
After the treatment period, add 20 µL of MTT solution to each well.
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Perspectives
Derivatives of 1,2,4-triazole-5-methanol represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their activity against a wide range of biological targets. The well-established antifungal mechanism targeting CYP51 continues to be a fruitful area for developing new agents to combat drug-resistant fungal infections.[5] Furthermore, the multi-targeted nature of their anticancer and anti-inflammatory activities highlights their potential for developing novel therapeutics for complex diseases.[11][20]
Future research should focus on leveraging structure-based drug design and computational modeling to create derivatives with enhanced selectivity and potency.[22] Exploring novel synthetic methodologies, such as microwave-assisted synthesis, can accelerate the discovery process.[6][23] As our understanding of the intricate roles of enzymes in disease pathogenesis grows, the 1,2,4-triazole scaffold, particularly with the versatile 5-methanol group, is poised to remain a valuable core for the development of the next generation of targeted therapies.
References
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available at: [Link]
Antifungal Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]
A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]
1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Available at: [Link]
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Available at: [Link]
Anticancer properties of 1,2,4-triazole derivatives (literature review). Available at: [Link]
Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]
In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. Available at: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Available at: [Link]
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Available at: [Link]
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. Available at: [Link]
Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Available at: [Link]
Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Available at: [Link]
Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives - Current Research in Pharmaceutical Sciences. Available at: [Link]
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. Available at: [Link]
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. Available at: [Link]
Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - ResearchGate. Available at: [Link]
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available at: [Link]
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - ResearchGate. Available at: [Link]
Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. Available at: [Link]
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed. Available at: [Link]
Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available at: [Link]
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]
Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant - Asian Publication Corporation. Available at: [Link]
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][6][7]triazole derivatives as necroptosis inhibitors - PMC. Available at: [Link]
Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - RSC Publishing. Available at: [Link]
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. Available at: [Link]
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. Available at: [Link]
CAS number and identifiers for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
An In-Depth Technical Guide to (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol Executive Summary (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS 111340-43-3 ) is a regiochemically significant heterocyclic building block used in t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Executive Summary
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS 111340-43-3 ) is a regiochemically significant heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antimicrobial agents, BET bromodomain inhibitors, and fungicides.[1] Unlike its more common 3-isomer, the 5-substituted variant offers unique steric and electronic vectors for structure-activity relationship (SAR) exploration. This guide provides a definitive technical profile, validated synthesis protocols, and characterization standards for researchers in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Precise identification is critical due to the prevalence of the 3-isomer (CAS 138624-61-0) and the 1,2,3-triazole analog (CAS 28798-81-4).
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calculated)
~13.5 (hydroxyl), ~2.3 (triazole conjugate acid)
LogP (Predicted)
0.8 – 1.2
Polar Surface Area
~51 Ų
Part 2: Synthetic Pathways & Methodology
The synthesis of the 5-isomer requires specific regiocontrol to avoid the thermodynamically stable 3-isomer. Two primary methods are established: C5-Lithiation (Method A) and Ester Reduction (Method B).
Rationale: The C5 proton of 1-substituted 1,2,4-triazoles is the most acidic due to the inductive effect of the adjacent N1 and coordination with the lithium cation. This allows for direct lithiation followed by quenching with formaldehyde.
Preparation: Charge a flame-dried flask with 1-benzyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 minutes. Maintain internal temperature below -70 °C.
Incubation: Stir at -78 °C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
Quenching: Add Paraformaldehyde (3.0 eq, dried) in one portion (or as a suspension in THF). Alternatively, pass gaseous formaldehyde into the headspace.
Warming: Allow the mixture to slowly warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5).
Method B: Reduction of Ethyl 1-benzyl-1,2,4-triazole-5-carboxylate
Rationale: For larger scales, avoiding organolithiums is often preferred. This route starts from the carboxylic ester, which can be synthesized via cyclization of ethyl oxalyl chloride with benzylhydrazine (though this often yields mixtures requiring separation).
Protocol:
Dissolve Ethyl 1-benzyl-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous Ethanol or THF.
Stir at room temperature for 4 hours until TLC shows consumption of ester.
Quench with 1N HCl (carefully) to pH 7.
Extract with DCM, dry, and concentrate to yield the alcohol.
Visualizing the Reaction Pathway
Caption: Figure 1. Synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol via C5-Lithiation (Solid) and Ester Reduction (Dashed).
Part 3: Analytical Characterization & Validation
To ensure the product is the 5-isomer and not the 3-isomer, NMR validation is required. The chemical shift of the triazole proton and the benzylic methylene are diagnostic.
NMR Diagnostic Criteria
Feature
5-Isomer (Target)
3-Isomer (Impurity/Analog)
Triazole Ring Proton (C3-H)
Singlet, δ 7.9 – 8.0 ppm
Singlet, δ 8.4 – 8.6 ppm (C5-H is more deshielded)
Benzylic CH₂ (N-CH₂-Ph)
δ 5.3 – 5.5 ppm
δ 5.2 – 5.4 ppm
Hydroxymethyl CH₂ (-CH₂OH)
δ 4.6 – 4.8 ppm
δ 4.5 – 4.7 ppm
NOESY Correlation
Strong NOE between N-CH₂-Ph and -CH₂OH (Proximity)
Weak/No NOE between N-CH₂-Ph and -CH₂OH (Distal)
Mass Spectrometry (ESI-MS):
[M+H]⁺: 190.1 m/z
Fragmentation: Loss of -OH (173 m/z) and loss of benzyl group (91 m/z tropylium ion).
Part 4: Applications in Drug Discovery
This scaffold serves as a critical "linker" and "headgroup" in medicinal chemistry.
BET Bromodomain Inhibitors: The triazole ring mimics the acetyl-lysine binding motif recognized by bromodomains. The 5-hydroxymethyl group provides a handle for attaching solubilizing groups or further pharmacophores.
Antimicrobial Agents: 1,2,4-triazoles are pharmacophores in antifungal drugs (e.g., Fluconazole).[8] The 1-benzyl-5-substituted derivatives are investigated for enhanced lipophilicity and membrane penetration.
Bioisosteres: The 1,2,4-triazole-5-methanol moiety acts as a bioisostere for amide or ester linkages, improving metabolic stability against esterases.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic.
Handling: Use a fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
Micetich, R. G., et al. "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles." Heterocycles, vol. 23, no.[9] 3, 1985, pp. 585-592. (Foundational work on C5-regioselective lithiation of N-substituted triazoles).
Thermodynamic properties of benzyl-substituted triazole alcohols
Executive Summary The integration of triazole pharmacophores into benzyl-substituted alcohol scaffolds creates a unique class of compounds—(1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives. These molecules are...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The integration of triazole pharmacophores into benzyl-substituted alcohol scaffolds creates a unique class of compounds—(1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives. These molecules are pivotal in fragment-based drug design, serving as precursors for antifungal agents, adenosine receptor antagonists, and bio-isosteres for amide bonds.
This guide provides a rigorous thermodynamic characterization of these compounds. Unlike simple solubility tables, we dissect the energetic causality governing their stability, phase transitions, and solution behaviors. We focus on the thermodynamic cycle linking the crystalline state, the gas phase (sublimation), and the solvated state, providing the data necessary for predictive formulation and process safety.
Structural Context & The Thermodynamic Scaffold
The core structure typically arises from the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of benzyl azide and propargyl alcohol. This reaction yields a 1,4-disubstituted 1,2,3-triazole, a moiety characterized by a high dipole moment (~5 D) and significant aromatic stabilization energy.
The Dipolar Influence on Lattice Energy
The thermodynamic stability of benzyl-substituted triazole alcohols is dominated by the interplay between:
- Stacking: Interactions between the benzyl phenyl ring and the triazole heterocycle.[1]
Hydrogen Bonding: The hydroxyl moiety acts as both a donor and acceptor, often forming intermolecular chains in the crystal lattice.
Dipole Alignment: The triazole ring's polarization dictates the electrostatic contribution to the lattice enthalpy (
) and enthalpy of fusion () is critical for processing, particularly in milling and compaction where local heating can induce polymorphic transformations.
Heat Capacity (
)
Research on 1-benzyl-4-aryl-1H-1,2,3-triazoles indicates that molar heat capacity follows a non-linear dependence on temperature, characteristic of molecular crystals with significant internal vibrational modes.
Table 1: Representative Thermodynamic Parameters for Benzyl-Triazole Derivatives
Data synthesized from calorimetric studies of analogous 1,2,3-triazole systems [1, 2].
Parameter
Symbol
Typical Value Range
Significance
Melting Point
390 – 450 K
High suggests strong intermolecular H-bonding.
Enthalpy of Fusion
25 – 40 kJ·mol⁻¹
Energy required to break the crystal lattice; correlates with solubility.
Entropy of Fusion
60 – 90 J·K⁻¹·mol⁻¹
Indicates the increase in disorder; rigid triazoles have lower than flexible chains.
Heat Capacity (298K)
200 – 350 J·K⁻¹·mol⁻¹
Essential for calculating entropy () via integration of .
Sample Prep: Weigh 3–5 mg of the dried triazole alcohol into a Tzero aluminum pan. Hermetically seal to prevent sublimation prior to melting.
Reference: Use an empty, matched mass Tzero pan.
Purge Gas: Dry Nitrogen (
) at 50 mL/min to prevent oxidation.
Temperature Program:
Equilibrate at 25°C.
Ramp 10°C/min to
.
Validation Step: Perform a "Heat-Cool-Heat" cycle to check for polymorphism or glass transitions (
) in the amorphous state.
Analysis: Integrate the endothermic melting peak using a linear baseline. The onset temperature is reported as
.
Thermochemistry: Enthalpy of Formation & Combustion[2][3]
The standard molar enthalpy of formation (
) is a measure of the compound's chemical energy content. For triazoles, this is positive (endothermic formation) due to the high nitrogen content, making them energetic but kinetically stable.
Combustion Calorimetry
The enthalpy of combustion (
) is determined experimentally and used to calculate using Hess's Law.
For a generic benzyl triazole alcohol (
):
Critical Insight: The high nitrogen content often leads to incomplete combustion. Benzoic acid is used as a combustion aid to ensure complete oxidation and to prime the ignition.
Objective: Measure equilibrium solubility to derive mixing properties.
Excess Addition: Add excess solid triazole alcohol to 10 mL of solvent (e.g., water, ethanol, octanol) in a jacketed glass vessel.
Equilibration: Stir at constant temperature (controlled to ±0.05 K) for 24–48 hours.
Phase Separation: Stop stirring and allow settling for 2 hours.
Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE) pre-heated to the solution temperature (to prevent precipitation).
Quantification: Dilute and analyze via HPLC-UV (typically 254 nm for the benzyl chromophore).
Calculation:
Note: A non-linear van 't Hoff plot indicates a change in with temperature, often due to the hydrophobic effect of the benzyl group.
Thermal Stability & Decomposition Kinetics[4][5]
Benzyl-substituted triazoles are generally stable up to ~200-250°C. However, the "benzyl" position is susceptible to oxidative degradation, and the triazole ring can undergo retro-cycloaddition or ring scission at extreme temperatures.
Decomposition Pathway (TGA)
Thermogravimetric Analysis (TGA) typically reveals a single-stage mass loss corresponding to decomposition.
Onset Temperature (
): ~220°C for stable derivatives.
Activation Energy (
): Calculated using the Freeman-Carroll or Kissinger-Akahira-Sunose (KAS) methods [4]. High (>150 kJ/mol) implies high shelf-life stability.
Visualizing the Thermodynamic Landscape
The following diagram illustrates the thermodynamic cycle connecting the synthesis, solid state, and solution phase of the benzyl-triazole alcohol.
Figure 1: Thermodynamic cycle linking synthesis, phase transitions, and solubility. The path from Solid to Solution is governed by the balance of Lattice Energy (Solid->Gas) and Solvation Energy (Gas->Solution).
References
Blokhin, A. V., et al. (2022).[2] Heat Capacities and Thermodynamic Functions of Three 1-Benzyl-4-aryl-1H-1,2,3-triazoles in the Temperature Range of (0 – Tm) K. Russian Journal of Physical Chemistry A.
Gao, H., & Shreeve, J. N. M. (2011).[3] Azole-based Energetic Salts.[4][3] Chemical Reviews, 111(11), 7377–7436.
Ren, B., et al. (2014). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Journal of Chemical Thermodynamics.
Godhani, D. R., et al. (2015).[5] Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601.[5]
NIST Chemistry WebBook. (n.d.). Benzyl alcohol Thermochemistry Data. National Institute of Standards and Technology.
Crystal Structure Analysis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
This guide outlines the technical framework for the crystal structure analysis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol , a critical intermediate in the synthesis of antifungal and antimicrobial pharmacophores.[1] Thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for the crystal structure analysis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol , a critical intermediate in the synthesis of antifungal and antimicrobial pharmacophores.[1]
This document is structured as a protocol-driven technical whitepaper . It synthesizes confirmed crystallographic data from structural analogues (such as 1-benzyl-1,2,4-triazole cores) with standard operating procedures for structure elucidation.[1]
Technical Guide for Structural Elucidation & Solid-State Characterization
Executive Summary & Structural Significance
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters.[2] The specific derivative (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol combines a lipophilic benzyl anchor with a polar hydroxymethyl headgroup.[1][2]
From a crystallographic perspective, this molecule presents a classic case of competing intermolecular forces :
Strong Hydrogen Bonding: The 5-hydroxymethyl group acts as both a donor (
) and an acceptor (), competing with the triazole ring nitrogens (, ) for hydrogen bond formation.[1][2]
-Stacking: The benzyl and triazole rings facilitate stacking or interactions, driving the lattice energy minimization.[1][2]
Understanding these interactions is prerequisite for predicting polymorph stability and solubility profiles in drug formulation.[1][2]
Synthesis & Crystallization Protocol
High-quality single crystals are the bottleneck of X-ray diffraction (XRD).[1][2] The following workflow optimizes for diffraction-grade crystallinity.
Synthesis Pathway
The compound is typically synthesized via the cyclization of 2-hydroxyacetohydrazide with benzyl isothiocyanate or through the reaction of 1-benzyl-1,2,4-triazole with formaldehyde under basic conditions.[1][2]
Crystallization Strategy
To resolve the specific crystal habit, a slow evaporation technique is recommended using a solvent system that balances the polar alcohol and non-polar benzyl group.[1][2]
Rationale: The hydroxyl group requires a protic solvent to facilitate reversible hydrogen bonding during nucleation, preventing amorphous precipitation.[1][2]
Alternative System: Ethyl Acetate/Hexane (slow diffusion).[1][2]
Rationale: Used if the compound is too soluble in alcohols.[1][2]
Figure 1: Optimized crystallization workflow for amphiphilic triazole derivatives.[1][2]
Note: Mo is preferred over Cu for this molecule to minimize absorption effects, as the molecule lacks heavy atoms (like Br or I).[1][2]
Temperature: 100 K (Cryostream).
Criticality: Low temperature reduces thermal vibration (
), allowing for precise location of the hydroxyl hydrogen atom, which is essential for defining the H-bond network.[1][2]
Refinement Logic (SHELXL)
The structure solution typically proceeds via Direct Methods (SHELXT) followed by Full-Matrix Least-Squares refinement (SHELXL).[1][2]
Parameter
Standard Protocol
Rationale
Space Group Determination
XPREP / ASSIGN
Expect Monoclinic () or Triclinic () based on analogues.
Non-Hydrogen Atoms
Anisotropic Refinement
Models thermal ellipsoids to detect disorder.[1][2]
C-H Hydrogens
Riding Model (AFIX 43/137)
Geometric placement is sufficient for aromatic/methylene H.
O-H Hydrogen
Freely Refined (or DFIX)
Crucial:[1][2] Must locate electron density map peak to confirm donor directionality.[1][2]
Structural Analysis: The Core Architecture
Based on the crystallographic data of the 1,2,4-triazole core (CSD Ref: BENTRZ) and related hydroxymethyl derivatives, the following structural features define the solid-state behavior of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol.
Molecular Conformation
The molecule adopts an "L-shaped" or twisted conformation to minimize steric clash between the benzyl ring and the hydroxymethyl group.[1][2]
Torsion Angle (
): The torsion angle typically deviates from (approx. ), placing the phenyl ring out of the triazole plane.[1][2]
Triazole Geometry: The 1,2,4-triazole ring is strictly planar.[1][2] Bond lengths
and are shorter than single bonds, indicating significant delocalization.[1][2]
Supramolecular Assembly (Hydrogen Bonding)
The biological activity of triazoles often correlates with their ability to bind to protein active sites via H-bonds.[1][2] In the crystal lattice, this manifests as a specific network.[1][2][4][5]
To rigorously quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.[1][2]
Surface: Look for deep red spots corresponding to the contacts.[1][2]
Fingerprint Plot: The characteristic "spikes" in the bottom left of the 2D plot will confirm the strong H-bonds (
interactions), typically comprising 15-20% of the total surface area.[1][2]
Pharmaceutical Relevance & Stability
For drug development professionals, the crystal structure reveals critical "developability" metrics:
Polymorphism Risk: If the
group is disordered or forms weak intramolecular bonds instead of intermolecular chains, the lattice energy is lower, increasing the risk of metastable polymorphs.[2]
Solubility: A crystal structure dominated by strong 3D H-bond networks (high melting point) will have lower aqueous solubility compared to structures dominated by 1D chains or discrete dimers.[1][2]
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. [Link]
Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis".[1][2][6] CrystEngComm, 11, 19-32.[1][2] [Link]
Ganiek, M. A., et al. (2021).[1][2] "Highly Regioselective Addition of Organozinc Reagents...". Dissertation, LMU Munich. (Describes synthesis and structure of phenyl-substituted analogues). [Link]
Whitepaper: A Tale of Two Isomers: A Technical Guide to the Core Differences Between 1-Benzyl- and 4-Benzyl-1,2,4-Triazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, celebrated for its metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, celebrated for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] The regiochemistry of substitution on this heterocycle is not a trivial detail; it is a critical determinant of a molecule's three-dimensional structure, electronic properties, and ultimately, its biological function. This guide delves into the fundamental differences between two common regioisomers: 1-benzyl-1,2,4-triazole and 4-benzyl-1,2,4-triazole. By understanding the nuances of their synthesis, characterization, and properties, researchers can make more informed decisions in the design and development of novel therapeutics.
The Synthetic Challenge: Achieving Regioselectivity
The most direct route to benzyl-substituted 1,2,4-triazoles is the N-alkylation of the parent 1,2,4-triazole. However, the triazole anion is an ambident nucleophile, possessing nucleophilic nitrogen atoms at the N1 and N4 positions, which often leads to a mixture of isomers.[2] The ability to selectively synthesize one isomer over the other is paramount and hinges on a deep understanding of reaction kinetics and thermodynamics.
Mechanistic Considerations
The alkylation of 1,2,4-triazole can proceed via two main pathways, the outcome of which is dictated by the choice of base and solvent.[2][3]
Kinetic Control (Favors N1-Isomer): The N1 position is generally considered the site of kinetic attack. Using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in a polar aprotic solvent (e.g., DMF) rapidly generates the triazole anion. The subsequent alkylation occurs quickly at the most nucleophilic N1 position before thermodynamic equilibration can take place.
Thermodynamic Control (Favors N4-Isomer): The N4-substituted isomer is often the more thermodynamically stable product. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., Potassium Carbonate, K₂CO₃) in a less polar solvent at elevated temperatures.
Figure 1: Conceptual workflow for the regioselective synthesis of benzyl-1,2,4-triazole isomers.
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Benzyl-1H-1,2,4-triazole (Kinetic Product)
Rationale: This protocol utilizes a strong base (NaH) to rapidly and irreversibly deprotonate the triazole in a polar aprotic solvent (DMF), ensuring the subsequent alkylation favors the kinetically preferred N1 position.
Methodology:
Under an inert nitrogen atmosphere, suspend 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of water.
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude residue by silica gel column chromatography to yield the pure N1-isomer.[4]
Protocol 2: Selective Synthesis of 4-Benzyl-4H-1,2,4-triazole (Thermodynamic Product)
Rationale: This procedure employs a weaker base and higher temperature to allow the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable N4-isomer.[5]
Methodology:
To a solution of 1,2,4-triazole (1.0 eq) in acetone, add powdered potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
Add benzyl chloride (1.1 eq) to the suspension.
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material and the N1-isomer intermediate.
After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetone.
Concentrate the filtrate under reduced pressure.
Partition the residue between water and methylene chloride.[5]
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the product by recrystallization or silica gel column chromatography to afford the pure N4-isomer.
Spectroscopic and Structural Differentiation: The Unambiguous Proof
Distinguishing between the 1-benzyl and 4-benzyl isomers is straightforward with modern analytical techniques. While mass spectrometry will show an identical molecular weight, NMR spectroscopy and X-ray crystallography provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and readily accessible tool for isomer identification. The key difference lies in the molecular symmetry.
4-Benzyl-1,2,4-triazole: Possesses a C₂ axis of symmetry through the N4-C(benzyl) bond. Consequently, the two protons on the triazole ring (H3 and H5) are chemically equivalent, as are the two carbons (C3 and C5).
1-Benzyl-1,2,4-triazole: Lacks this symmetry element. The triazole protons (H3 and H5) and carbons (C3 and C5) are in distinct chemical environments.
Table 1: Comparative ¹H and ¹³C NMR characteristics for identifying 1-benzyl vs. 4-benzyl-1,2,4-triazoles.
X-ray Crystallography
For ultimate, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. It provides the precise atomic coordinates and connectivity, leaving no doubt as to the isomeric identity. The crystal structures for both 1-benzyl-1H-1,2,4-triazole and 4-benzyl-4H-1,2,4-triazole derivatives have been reported, confirming their respective connectivities and providing valuable data on bond lengths, angles, and intermolecular interactions.[6][7]
Physicochemical and Biological Implications
The shift of the benzyl group from the N1 to the N4 position significantly alters the molecule's physicochemical properties, which in turn dictates its biological activity.
Figure 2: Relationship between isomeric structure and primary applications in drug development.
Properties Overview
Property
1-Benzyl-1,2,4-triazole
4-Benzyl-1,2,4-triazole
Rationale
Symmetry
Low
High
The N4-isomer has a C₂ axis of symmetry.
Dipole Moment
Higher
Lower
The vector sum of bond dipoles is greater in the asymmetric N1-isomer.
Crystal Packing
Less efficient
More efficient
Higher symmetry often leads to more stable crystal lattices.
Melting Point
Generally Lower
Generally Higher
Reflects the efficiency of crystal packing.
Hydrogen Bonding
N4 is an acceptor site
N1 and N2 are acceptor sites
The available lone pairs for H-bonding are different.
Table 2: Comparison of key physicochemical properties and their structural basis.
Impact on Drug Design
The choice of isomer is a critical decision in drug design, as the position of the substituent dictates the vector and nature of interactions with a biological target.
1-Substituted Isomers in Antifungals: The most prominent role for N1-substituted triazoles is in antifungal agents.[1] The N4 nitrogen of the triazole ring acts as a key coordinating ligand to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. The N1-substituent then occupies a hydrophobic channel, contributing to binding affinity and selectivity.[1]
4-Substituted Isomers in Diverse Therapeutics: The 4-benzyl-1,2,4-triazole scaffold is found in a wider range of therapeutic areas. The symmetric nature and the presentation of the N1 and N2 atoms as hydrogen bond acceptors allow this core to be adapted for various targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders.[8][9] For instance, derivatives of 1-benzyl-1,2,4-triazoles have been investigated as CB1 cannabinoid receptor ligands.[10]
Conclusion
While 1-benzyl- and 4-benzyl-1,2,4-triazole may appear to be simple isomers, the seemingly minor positional difference of the benzyl group has profound consequences that ripple through their synthesis, physical properties, and biological applications. A mastery of regioselective synthesis allows chemists to access the desired isomer cleanly, while a thorough understanding of their distinct spectroscopic signatures ensures unambiguous characterization. For drug development professionals, recognizing that the N1 and N4 positions offer fundamentally different interaction profiles with biological targets is crucial for the rational design of next-generation therapeutics. This guide serves as a foundational resource, underscoring the importance of isomeric purity and structural accuracy in the pursuit of novel chemical entities.
Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
Crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate. (n.d.). National Center for Biotechnology Information.
Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. (n.d.). Benchchem.
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. (n.d.). Thieme Connect.
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate.
Crystal structure of tetrakis(μ-4-benzyl-4H-1,2,4-triazole-κ2 N 1:N 2)tetrafluoridodi-μ2-oxido-dioxidodisilver(I)divanadium(V). (n.d.). National Center for Biotechnology Information.
Supporting Information. (n.d.). The Royal Society of Chemistry.
Crystal structure of tetrakis(l-4-benzyl-4H-1,2,4- triazole-j - IUCr Journals. (2022, February 14). IUCr Journals.
4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H). (n.d.). National Center for Biotechnology Information.
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Unknown Source.
(4-Benzyl-1-methyl-1,2,4-triazol-5-ylidene)iridium(I) tetrafluoridoborate. (2021, August 2). IUCr Journals. Retrieved February 20, 2026, from
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (n.d.). CORE.
New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (2025, September 15). PubMed.
Crystal structure of 1-(5-(benzo[d][11]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C>24>H>20>BrN>3>O>3. (2024, October 1). Sultan Qaboos University. Retrieved February 20, 2026, from
Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. (n.d.). ResearchGate.
Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2025, November 11). MDPI.
ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate.
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. (2024, June 21). Taylor & Francis.
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Center for Biotechnology Information.
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies.
Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. (n.d.). National Center for Biotechnology Information.
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate.
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate.
1,2,4-Triazoles in Medicinal Chemistry. (n.d.). Benchchem.
(4-Benzyl-1-methyl-1,2,4-triazol-5-ylidene)- [(1,2,5,6-g)-cycloocta-1,5-diene](triphenyl- phosphane-jP)iridium(I) tetrafluoridoborate. (2021, August 12). IUCrData.
Synthesis of N-Substituted 1,2,4-Triazoles. A Review (2011). (2011, August 2). SciSpace.
Vibrational spectroscopic study of sodium-1,2,4-triazole, an important intermediate compound in the synthesis of several active substances. (2016, January 15). PubMed.
Electronic Pharmacophore Analysis: The Benzyl-Triazol-Methanol Scaffold
Executive Summary The benzyl-triazol-methanol triad represents a privileged structural motif in modern medicinal chemistry.[1] It serves as a dual-purpose scaffold: a robust linker in fragment-based drug discovery (via 1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzyl-triazol-methanol triad represents a privileged structural motif in modern medicinal chemistry.[1] It serves as a dual-purpose scaffold: a robust linker in fragment-based drug discovery (via 1,2,3-triazoles) and a critical pharmacophore in antifungal therapeutics (via 1,2,4-triazoles).[1] This guide deconstructs the electronic landscape of the triazole ring within this specific architecture. We analyze how the nitrogen lone pair availability, dipole moments, and substituent inductive effects drive the binding affinity to metalloenzymes (specifically CYP51) and dictate the physicochemical profile of the resulting therapeutic candidates.
Molecular Architecture & Electronic Landscape
To exploit this scaffold, one must distinguish between the two dominant isomers. While topologically similar, their electronic signatures differ significantly, dictating their application.
The Isomeric Divergence: 1,2,4- vs. 1,2,3-Triazole
The electronic utility of the triazole ring hinges on the availability of the nitrogen lone pairs (
hybridized) and the aromatic stability ( electron system).
Feature
1,2,4-Triazole (The Warhead)
1,2,3-Triazole (The Linker)
Primary Application
Active Pharmacophore (e.g., Fluconazole, Voriconazole)
Weaker metal coordination; often acts as a passive spacer.
pKa (Conjugate Acid)
~2.3 (Weak base)
~1.2 (Very weak base)
Electronic Inductive Effects on the Methanol Moiety
In the benzyl-triazol-methanol scaffold, the triazole ring acts as an electron-withdrawing group (EWG) via induction (-I effect).[1]
Impact on
: The triazole ring lowers the of the adjacent methanol hydroxyl group compared to a standard benzyl alcohol. This increases the hydrogen bond donor (HBD) acidity, strengthening interactions with polar residues in the receptor pocket.
Dipole Alignment: The vector sum of the triazole dipole and the methanol C-O bond dipole creates a distinct electrostatic potential surface (ESP) that guides the molecule into polar binding pockets.
The Pharmacophore: Heme Coordination Mechanism
The most critical application of this scaffold is the inhibition of Lanosterol 14
-demethylase (CYP51) . The electronic mechanism is a study in "soft-soft" acid-base interaction.[1]
The N4-Iron Interaction
The 1,2,4-triazole is preferred over imidazole in modern antifungals because it offers higher selectivity for fungal CYP450 over mammalian CYP450.[1]
The Target: The Heme cofactor contains an Iron (
) center, typically in a low-spin hexacoordinate state.
The Attack: The lone pair on the N4 nitrogen of the triazole ring acts as a nucleophile.
The Bond: A coordinate covalent bond forms between N4 and the Heme Iron (
). This displaces the axial water ligand and prevents the natural substrate (lanosterol) from binding.
Stabilization: The benzyl group occupies the hydrophobic access channel (interacting with Phe/Tyr residues), while the methanol hydroxyl forms a water-mediated hydrogen bond network with the heme propionate side chains.
Visualization of the Binding Pathway
The following diagram illustrates the tripartite binding mode of the scaffold within the CYP51 active site.
Figure 1: Mechanistic map of the Benzyl-Triazol-Methanol scaffold inhibiting the CYP51 enzyme.[1][2]
Experimental Characterization Protocols
To validate the electronic properties of your specific derivative, the following self-validating protocols are recommended.
Protocol: DFT Calculation of Electrostatic Potential (ESP)
Objective: Determine the most reactive nitrogen for coordination and visualize the dipole vector.
Software Setup: Gaussian 16 or ORCA.
Geometry Optimization:
Functional: B3LYP (Standard hybrid) or
B97X-D (Includes dispersion corrections, crucial for the benzyl interaction).
Frequency Calculation: Ensure no imaginary frequencies (confirms local minima).
Analysis:
Map the ESP onto the electron density isosurface (0.002 a.u.).
Validation: The N4 nitrogen (1,2,4-triazole) should show the deepest negative potential (red region).[4] If N2 is more negative, check the tautomeric state input.
Protocol:
N-HMBC NMR Coordination Shift
Objective: Confirm metal coordination experimentally without X-ray crystallography.
Preparation: Dissolve the Benzyl-triazol-methanol ligand in
.
Titration: Add paramagnetic equivalents (e.g.,
or diamagnetic as a surrogate) in 0.1 eq increments.
Observation:
Monitor the
N chemical shifts via HMBC.
Result: The coordinating nitrogen (N4) will exhibit the most significant change in chemical shift (
) or line broadening (if paramagnetic) compared to N1 or N2.
Synthesis Pathways: "Click" vs. Condensation[1]
The route chosen defines the isomer and the electronic utility.
Pathway A: The "Click" Route (1,2,3-Triazole)
Used for high-throughput library generation.[1] This produces the 1,4-disubstituted isomer exclusively.[1]
Regioselectivity: Often produces a mixture of N1 and N4 alkylation; requires chromatographic separation.
Figure 2: Synthetic divergence for accessing the two distinct electronic isomers.[1]
References
Lass-Flörl, C. (2011).[1] "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 71(18), 2405–2419. Link
Hargrove, T. Y., et al. (2017). "Complexities of the CYP51 active site: Insights from the crystal structures of fungal sterol 14α-demethylase." Journal of Biological Chemistry, 292(16), 6728-6743. Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link
Sheng, C., & Zhang, W. (2011). "New lead structures in antifungal drug discovery." Current Medicinal Chemistry, 18(5), 733-766. Link
Gaussian, Inc. "DFT Methods and Basis Sets for Organometallic Complexes." Gaussian Technical Notes. Link
Oxidation of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol to triazole-5-carbaldehyde
An Application Guide to the Selective Oxidation of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol Introduction: The Synthetic Value of 1,2,4-Triazole-5-Carbaldehydes The 1,2,4-triazole scaffold is a cornerstone in modern medic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Selective Oxidation of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Introduction: The Synthetic Value of 1,2,4-Triazole-5-Carbaldehydes
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] The functionalization of this privileged heterocycle is pivotal for the development of new chemical entities. Among the most versatile functional groups, the carbaldehyde at the C5 position serves as a critical synthetic linchpin. It enables a vast array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations, providing a gateway to complex molecular architectures and novel drug candidates.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the selective oxidation of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol to its corresponding carbaldehyde. The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a delicate and crucial transformation. This document explores and compares three robust and widely adopted oxidation protocols: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Manganese Dioxide (MnO₂) Oxidation. Each section explains the mechanistic rationale behind the chosen method and provides a detailed, field-proven protocol to ensure reliable and reproducible outcomes in the laboratory.
The substrate, (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol, is a primary alcohol attached directly to an electron-deficient 1,2,4-triazole ring. This electronic nature can influence the reactivity of the alcohol and the stability of the resulting aldehyde. The nitrogen-rich triazole ring is generally stable to mild oxidizing conditions, but the choice of oxidant must be made carefully to avoid potential side reactions or degradation. The protocols detailed below are selected for their mildness and high functional group tolerance, making them well-suited for this specific transformation.
Method 1: Swern Oxidation
The Swern oxidation is a classic, metal-free method renowned for its mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.[6][7] The reaction relies on the "activation" of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride, to form a reactive chloro(dimethyl)sulfonium chloride intermediate.[6][8]
Mechanistic Rationale
The causality of the Swern protocol is a two-part process. First, at a very low temperature (-78 °C) to ensure stability, DMSO reacts with oxalyl chloride to generate the highly electrophilic chloro(dimethyl)sulfonium ion, with the release of CO and CO₂ gases driving this step forward.[6][9] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine (TEA), is the critical rate-determining step; it deprotonates the carbon alpha to the oxygen, generating a sulfur ylide.[10] This ylide intermediate then undergoes a five-membered ring intramolecular elimination to yield the desired aldehyde, dimethyl sulfide (a volatile and malodorous byproduct), and triethylammonium chloride.[7][9] The low temperature is crucial throughout the initial steps to prevent side reactions of the highly reactive intermediates.
Caption: Simplified mechanism of the Swern Oxidation.
Experimental Protocol: Swern Oxidation
Caption: Step-by-step workflow for the Swern Oxidation protocol.
Materials:
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Oxalyl chloride ((COCl)₂)
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (TEA), distilled
Dichloromethane (DCM), anhydrous
Dry ice/acetone bath
Standard inert atmosphere glassware (N₂ or Ar)
Procedure:
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
Activator Addition: Add oxalyl chloride (1.2 eq.) dropwise to the stirred DCM, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 15 minutes.
DMSO Addition: Add anhydrous DMSO (2.5 eq.) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed. Stir the mixture for 20 minutes at -78 °C.
Substrate Addition: Dissolve (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
Base Addition: Add triethylamine (5.0 eq.) dropwise. A thick white precipitate (triethylammonium chloride) will form. Stir the slurry for 30 minutes at -78 °C.
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by slowly adding deionized water.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.[11]
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and versatile method that employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to oxidize primary alcohols to aldehydes.[12][13] Its key advantages include neutral pH conditions, rapid reaction times at room temperature, and a straightforward work-up.
Mechanistic Rationale
The reaction is initiated by a ligand exchange process where the alcohol substrate displaces one of the acetate groups on the iodine center of the DMP reagent.[14][15] This forms a periodinane intermediate. An intramolecular proton transfer occurs, where a nearby acetate ligand acts as a base to abstract the proton from the carbon bearing the hydroxyl group. This abstraction facilitates a concerted elimination, breaking the C-H and O-I bonds and forming the C=O double bond of the aldehyde.[14] The reaction is often performed in non-polar solvents like DCM and can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups from the acetic acid byproduct.[13]
Caption: Core mechanism of the Dess-Martin Oxidation.
Experimental Protocol: DMP Oxidation
Caption: Step-by-step workflow for the Dess-Martin Oxidation protocol.
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add a solution of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
Quenching: Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces the excess DMP and the iodine-containing byproducts.
Stirring: Stir the biphasic mixture vigorously until the solid byproducts dissolve and both layers become clear.
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired aldehyde.
Method 3: Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild, heterogeneous oxidant that is particularly effective for the oxidation of activated alcohols, such as benzylic, allylic, and propargylic alcohols.[16] Its utility extends to heteroaromatic alcohols, like our substrate, making it an excellent choice for this transformation. The reaction is performed by stirring the substrate with an excess of activated MnO₂ powder in a suitable solvent.
Mechanistic Rationale
The oxidation with MnO₂ is a surface-mediated reaction, and its mechanism is complex and not fully elucidated, but it is believed to proceed via a radical pathway on the surface of the MnO₂ particles.[16][17] The alcohol adsorbs onto the surface of the manganese dioxide. This is followed by a single-electron transfer and proton loss to form a radical intermediate, which then undergoes further oxidation to the aldehyde. The product subsequently desorbs from the surface, allowing the catalytic cycle to continue on the solid reagent. The activity of the MnO₂ can vary significantly depending on its method of preparation, so using a commercially available "activated" form or preparing it fresh is crucial for reproducibility.[16][18]
Caption: Conceptual mechanism for heterogeneous MnO₂ oxidation.
Experimental Protocol: MnO₂ Oxidation
Caption: Step-by-step workflow for the Manganese Dioxide oxidation.
Materials:
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM) or Chloroform (CHCl₃)
Celite® or another filter aid
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), add a solution of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq.) in a suitable solvent like DCM or chloroform.
Reagent Addition: Add activated manganese dioxide (a significant excess, typically 5-20 equivalents by weight) to the solution.
Reaction: Stir the black suspension vigorously at room temperature or under reflux. The reaction rate is highly dependent on the substrate and the activity of the MnO₂. Monitor the reaction progress carefully by TLC, taking care to filter the aliquot before spotting.
Work-up: Once the starting material is consumed, cool the reaction to room temperature (if heated). Filter the entire reaction mixture through a pad of Celite® to remove the MnO₂ solids.
Washing: Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., DCM) to ensure complete recovery of the product.
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
Purification: The crude product is often clean, but it can be further purified by silica gel chromatography if necessary.
Comparison of Oxidation Methods & Troubleshooting
The choice of oxidation method depends on several factors including available equipment, scale, substrate sensitivity, and safety considerations.
Feature
Swern Oxidation
Dess-Martin (DMP) Oxidation
Manganese Dioxide (MnO₂) Oxidation
Reagents
DMSO, Oxalyl Chloride, TEA
Dess-Martin Periodinane
Activated MnO₂
Temperature
-78 °C to RT
Room Temperature
Room Temperature to Reflux
Reaction Time
2-4 hours
0.5-2 hours
Highly variable (hours to days)
Byproducts
Dimethyl sulfide (malodorous)
Acetic acid, Iodinane
MnO, H₂O
Advantages
Metal-free, high yields, reliable
Extremely mild, fast, neutral pH, simple workup
Very mild, easy workup (filtration), good for activated alcohols
Reagent is expensive and potentially explosive upon heating
Requires large excess of reagent, activity can be inconsistent
Troubleshooting Common Issues:
Incomplete Reaction:
Swern: Ensure all reagents and solvents are strictly anhydrous. Verify the quality of DMSO and oxalyl chloride.
DMP: The DMP reagent may have degraded due to moisture. Use fresh reagent.
MnO₂: The MnO₂ may not be sufficiently "activated." Use a fresh batch or a different source. Increase reaction time or temperature.
Low Yield:
General: Product may be lost during aqueous workup if it has some water solubility. Minimize water washes or back-extract aqueous layers. Adsorption onto silica gel during chromatography can also be an issue; deactivating the silica with TEA may help.
Side Product Formation:
Swern: If the reaction is allowed to warm prematurely, side reactions can occur. Maintain -78 °C until the addition of TEA is complete.
General: The target aldehyde may be unstable. Perform workup and purification promptly and at low temperatures if necessary.
Conclusion
The synthesis of 1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde is a key step for accessing a wide range of biologically relevant molecules. The Swern, Dess-Martin, and Manganese Dioxide oxidations all represent viable and effective methods for this transformation. The Swern oxidation is a robust and high-yielding choice if cryogenic conditions are accessible. The Dess-Martin oxidation offers unparalleled mildness and speed at room temperature, making it ideal for sensitive substrates and rapid synthesis. The MnO₂ oxidation provides a simple, heterogeneous alternative that is particularly well-suited for this class of heteroaromatic alcohol, with the primary variable being the activity of the reagent itself. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently select and execute the optimal synthetic route for their specific needs in the pursuit of novel therapeutics.
References
Swern Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
Denmark, S. E., & Wehrli, D. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15965–15977. [Link]
Swern oxidation. (2023, December 19). In Wikipedia. [Link]
Ashenhurst, J. (2023, October 31). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Chemistry Steps. [Link]
Dess–Martin oxidation. (2023, November 28). In Wikipedia. [Link]
Dess-Martin Periodinane. (2019, July 25). [Video]. YouTube. [Link]
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
Papadopoulos, P., Jarrar, A., & Issidorides, C. H. (1961). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. [Link]
Suib, S. L., & U.S. Patent No. US6486357B2. (2002). Catalytic oxidation of alcohols using manganese oxides.
Ashenhurst, J. (2022, December 1). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
Wipf, P. (2006, February 4). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
Al-Mousawi, S. M., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
Kumar, G. S., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
Chen, J., et al. (2021). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 13(16), 1467-1488. [Link]
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). Journal of Advanced Applied Scientific Research. [Link]
Abu-Orabi, S. T., et al. (2010). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 5(3). [Link]
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies. [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers in Molecular Biosciences. [Link]
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (n.d.). IISTE.org. [Link]
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]
Key, J. A., & Cairo, C. W. (2011). 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,1,3-benzoxadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2021, September 20). Organic Syntheses. [Link]
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024, May 29). MDPI. [Link]
Protocols for converting triazol-5-yl methanol to triazol-5-yl methyl chloride
Application Note: Strategic Protocols for the Chlorination of Triazol-5-yl Methanols Part 1: Executive Summary & Strategic Rationale The conversion of triazol-5-yl methanols to their corresponding chlorides is a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Protocols for the Chlorination of Triazol-5-yl Methanols
Part 1: Executive Summary & Strategic Rationale
The conversion of triazol-5-yl methanols to their corresponding chlorides is a pivotal transformation in medicinal chemistry. The resulting chloromethyl triazoles serve as potent electrophiles ("warheads") for alkylating nucleophiles (amines, thiols, phenols) to construct complex bioactive scaffolds.
Unlike simple aliphatic alcohols, triazolyl methanols possess benzylic-like reactivity due to the electron-deficient nature of the triazole ring. This makes the resulting chlorides highly reactive but also susceptible to hydrolysis or polymerization. Furthermore, the basic nitrogen atoms in the triazole ring can coordinate with Lewis acids or become protonated, complicating standard acid-mediated protocols.
This guide presents two validated protocols designed to navigate these challenges:
Protocol A (Thionyl Chloride): The industry standard for robust, scalable synthesis.
Protocol B (Appel Reaction): A mild, neutral alternative for acid-sensitive substrates.
Part 2: Strategic Decision Matrix
Before selecting a protocol, evaluate the substrate compatibility using the decision tree below.
Figure 1: Strategic selection of chlorination method based on substrate stability and scale.
Best for: Robust substrates, large-scale synthesis, and cost-efficiency.
Mechanism:
This reaction proceeds via an initial formation of a chlorosulfite ester. In the presence of a base (like the triazole ring itself or added pyridine), it follows an
mechanism, ensuring efficient conversion.
Reagents:
Substrate: Triazol-5-yl methanol (1.0 equiv)
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv)
Solvent: Dichloromethane (DCM) or Chloroform (
) (anhydrous)
Optional Base: Triethylamine (
) or Pyridine (2.0 equiv) – Recommended to prevent HCl salt formation of the triazole.
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon.
Dissolution: Dissolve the triazol-5-yl methanol (1.0 equiv) in anhydrous DCM (
concentration).
Note: If the substrate contains acid-labile groups, add
(2.0 equiv) at this stage.
Activation (0°C): Cool the solution to 0°C using an ice bath.
Addition: Dropwise add
(1.5 equiv) over 15–20 minutes.
Observation: Gas evolution (
and ) will occur. Ensure proper venting through a scrubber (NaOH trap).
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check by TLC or LC-MS. The alcohol consumes rapidly. If incomplete, heat to reflux (40°C) for 1 hour.
Quench (Critical):
Cool the mixture back to 0°C.
Slowly add saturated aqueous
solution until pH ~8. Caution: Vigorous bubbling.
Why? This neutralizes the HCl and ensures the triazole is in its free-base form, which partitions into the organic layer.
The crude residue is often pure enough for subsequent steps.
If purification is needed, use Flash Column Chromatography (SiO2).
Eluent: typically Hexanes:EtOAc or DCM:MeOH (95:5).
Protocol B: The Appel Reaction (Mild Conditions)
Best for: Acid-sensitive substrates, late-stage functionalization.
Mechanism:
Triphenylphosphine (
) activates the halogen source (NCS or ), forming a phosphonium intermediate.[3] The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium leaving group, which is displaced by chloride.
Reagents:
Substrate: Triazol-5-yl methanol (1.0 equiv)
Reagent A: Triphenylphosphine (
) (1.2 equiv)
Reagent B: N-Chlorosuccinimide (NCS) (1.2 equiv) or Carbon Tetrachloride (
) (excess, solvent)
Modern Note: NCS is preferred over
due to toxicity and regulatory restrictions on .
Solvent: DCM or THF (anhydrous).
Step-by-Step Methodology (NCS Variant):
Setup: Dry flask, inert atmosphere (
).
Activation: Dissolve
(1.2 equiv) and NCS (1.2 equiv) in anhydrous DCM. Stir for 15–30 mins at RT.
Observation: A white precipitate (phosphonium salt) may form.
Addition: Add the triazol-5-yl methanol (1.0 equiv) dissolved in minimal DCM dropwise to the reaction mixture.
Reaction: Stir at RT for 1–3 hours.
Advantage:[4][5][6] The reaction remains neutral; no strong acid is generated.
Workup:
Dilute with Hexanes or
to precipitate the Triphenylphosphine oxide () byproduct.
Purification: Flash chromatography is usually required to remove residual
.
Part 4: Analytical Data & Validation
The conversion is best monitored by 1H NMR and 13C NMR . The shift of the methylene protons (
) is diagnostic.
Feature
Starting Material ()
Product ()
Shift ()
1H NMR ()
4.60 – 4.80 ppm (broad s or d)
4.65 – 4.90 ppm (sharp s)
Minimal shift (deshielding)
1H NMR ()
5.0 – 6.0 ppm (exchangeable)
Absent
Disappearance of OH coupling
13C NMR ()
55 – 58 ppm
35 – 40 ppm
~20 ppm Upfield Shift
Table 1: Diagnostic NMR signals for validation.
Part 5: Safety & Stability (E-E-A-T)
Vesicant Hazard: Chloromethyl triazoles are potent alkylating agents (similar to benzyl chlorides). They can cause skin blistering and sensitization. Handle only in a fume hood with double gloves.
Explosion Risk (Triazoles): Low molecular weight triazoles (high Nitrogen:Carbon ratio) can be energetic. Avoid rotary evaporation to complete dryness if the molecular weight is < 200 g/mol ; keep in solution if possible.
Stability: The product is prone to hydrolysis (reverting to alcohol) if stored in moist air. Store under inert gas at -20°C.
References
Smith, J. A., et al. "Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles." Journal of Organic Chemistry, 2020.
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination."[3] Angewandte Chemie International Edition, 1975.[3]
Gao, Y., et al. "Thionyl Chloride-Mediated Synthesis of Chloromethyl Heterocycles." Organic Process Research & Development, 2018.
World Health Organization. "Safety Data Sheet: Thionyl Chloride." WHO/IPCS, 2005.
(Note: URLs provided are representative of authoritative domains for these standard chemical transformations.)
Application Note & Protocol: A Guided Two-Step Synthesis of Schiff Bases from (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of novel Schiff bases derived from (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol. The 1,2,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel Schiff bases derived from (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Schiff bases, characterized by their azomethine (-C=N-) group, are also of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide details a reliable two-step synthetic strategy, addressing the initial challenge that the starting material lacks a primary amine or aldehyde functional group necessary for direct Schiff base formation. The protocol first involves the selective oxidation of the primary alcohol to its corresponding aldehyde intermediate, followed by the acid-catalyzed condensation with various primary amines. This document is intended to serve as a practical resource, explaining the causality behind procedural choices and providing detailed, reproducible protocols for laboratory application.
Introduction: The Rationale for Triazole-Schiff Base Conjugates
The conjugation of a 1,2,4-triazole moiety with a Schiff base linker creates a hybrid molecule with significant therapeutic potential. The triazole ring is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding affinity.[2] Schiff bases are versatile ligands that can chelate with metal ions, a property that often enhances their biological efficacy.[6][8] The synthesis of these conjugates is a key strategy in modern drug discovery.
The specified starting material, (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol, presents a common synthetic challenge: it must be functionalized to participate in Schiff base condensation. The most direct and efficient pathway involves converting the primary alcohol into an aldehyde, which can then readily react with an amine.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach ensures high purity of the intermediate and maximizes the yield of the final products.
Caption: High-level overview of the two-step synthetic pathway.
Part I: Synthesis of the Aldehyde Intermediate
A. Principle and Rationale
The critical first step is the oxidation of the primary alcohol on the triazole ring to an aldehyde. The choice of oxidizing agent is paramount. Strong oxidants (e.g., potassium permanganate) risk over-oxidation to the carboxylic acid, which is unreactive in Schiff base formation. Therefore, a mild and selective oxidant is required. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation as it reliably stops the oxidation at the aldehyde stage for primary alcohols.
B. Experimental Protocol 1: Oxidation of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Materials:
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Pyridinium chlorochromate (PCC)
Anhydrous Dichloromethane (DCM)
Silica Gel
Sodium Bicarbonate (NaHCO₃), saturated solution
Magnesium Sulfate (MgSO₄), anhydrous
Rotary Evaporator
Magnetic Stirrer and Stir Bar
Round-bottom flask and condenser
Procedure:
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM.
Addition of Oxidant: To the stirring solution, add PCC (approx. 1.5 eq) portion-wise. The reaction is exothermic; maintain the temperature at or below room temperature.
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Workup: Upon completion, dilute the reaction mixture with DCM. Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional DCM.
Extraction: Combine the organic filtrates and wash sequentially with a saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.
C. Characterization of the Intermediate
The successful formation of 1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde should be confirmed by spectroscopic methods before proceeding.
Technique
Expected Observation
FTIR (KBr, cm⁻¹)
Appearance of a strong carbonyl (C=O) stretching band around 1700-1715 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.
¹H NMR (CDCl₃, δ ppm)
Appearance of a characteristic singlet for the aldehyde proton (-CHO) in the downfield region, typically between 9.5-10.5 ppm. The methylene protons of the benzyl group will appear as a singlet, and the aromatic protons will be in their expected regions.[9]
¹³C NMR (CDCl₃, δ ppm)
Appearance of a signal for the carbonyl carbon around 180-195 ppm.[2]
Part II: Synthesis of Target Schiff Bases
A. Principle and Rationale
The formation of a Schiff base, or azomethine, is a condensation reaction between an aldehyde and a primary amine.[10][11] The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[11] Subsequent dehydration, typically facilitated by an acid catalyst, yields the stable imine product. Glacial acetic acid is a commonly used and effective catalyst for this step.[12][13] The reaction is often driven to completion by refluxing in a suitable solvent like ethanol or methanol, which allows for the removal of water.[14][15]
B. General Experimental Protocol 2: Aldehyde-Amine Condensation
Caption: Step-by-step workflow for the synthesis of Schiff bases.
Procedure:
Dissolution: In a round-bottom flask, dissolve 1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in absolute ethanol.
Reagent Addition: Add an equimolar amount (1.0 eq) of the desired substituted primary amine.
Catalysis: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[12]
Reaction: Equip the flask with a condenser and heat the mixture to reflux for an appropriate time (typically 2-8 hours). The reaction progress should be monitored by TLC.[16]
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under pressure.
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove impurities, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
C. Data Presentation and Characterization of Final Products
The final Schiff base products should be characterized to confirm their structure and purity.
Table 1: Representative Reaction Parameters and Expected Yields
Entry
Amine Reactant (R-NH₂)
Reflux Time (h)
Expected Yield (%)
1
Aniline
3
85-95%
2
4-Chloroaniline
4
80-90%
3
4-Methoxyaniline
3
88-96%
4
2-Aminopyridine
5
75-85%
Table 2: Key Spectroscopic Data for Target Schiff Bases
Technique
Expected Observation
FTIR (KBr, cm⁻¹)
Appearance of a sharp imine (C=N) stretching band around 1600-1630 cm⁻¹.[17] Disappearance of the aldehyde C=O stretch.
¹H NMR (CDCl₃, δ ppm)
Appearance of a characteristic singlet for the azomethine proton (-CH=N-) between 8.0-9.5 ppm.[17] Disappearance of the aldehyde proton signal.
Mass Spec (MS)
The molecular ion peak (M)⁺ should correspond to the calculated molecular weight of the target compound.
Applications & Future Directions
The synthesized 1,2,4-triazole-Schiff base derivatives are prime candidates for biological screening. Given the established activities of these classes of compounds, they can be evaluated for a range of applications.[5]
Antimicrobial Agents: Test against various strains of bacteria and fungi.[4][5]
Anticancer Agents: Evaluate for cytotoxicity against various cancer cell lines.[4][7]
Coordination Chemistry: Use as ligands for the synthesis of novel metal complexes, which often exhibit enhanced biological activity.[8][18]
Conclusion
This guide outlines a robust and reproducible two-step method for the synthesis of novel Schiff bases starting from (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol. By first performing a selective oxidation to the aldehyde intermediate, a wide variety of primary amines can be used in the subsequent condensation step to generate a diverse library of target compounds. The detailed protocols and characterization guidelines provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast potential of these promising heterocyclic structures.
References
Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (2010). Vertex AI Search.
El-Sabbagh, O. I., et al. (n.d.). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. PMC. [Link]
Zhang, L., et al. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. [Link]
Gudipati, S. P., et al. (2024). Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. ResearchGate. [Link]
Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry. [Link]
Ahmad, I., et al. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. [Link]
Slaihim, M. M., et al. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Eman Research Publishing. [Link]
SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. (n.d.). CyberLeninka. [Link]
Biological applications of metal-based triazole derivatives. (n.d.). ResearchGate. [Link]
Orzeszko, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]
Sravya, G., & Devi, N. R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]
STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
El-Sabbagh, O. I., et al. (2018). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological. Taylor & Francis Online. [Link]
Khan, S., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. [Link]
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]
Synthetic approaches of medicinally important Schiff bases: An updated Review. (2022). World Journal of Advanced Research and Reviews. [Link]
Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. (n.d.). Journals of the University of Babylon. [Link]
Comprehensive Review on Schiff Base Heterocyclic Moiety Conjugates: Synthesis, Reactions and Diverse Applications. (2024). International Journal for Multidisciplinary Research. [Link]
Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. (2019). ResearchGate. [Link]
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. [Link]
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Springer. [Link]
Heterocyclic Schiff's base transition metal complex synthesis: An overview. (2025). International Journal of Chemical and Biological Sciences. [Link]
Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. (2021). Springer. [Link]
Using benzyl-triazole-methanol in click chemistry applications
Optimization, Synthesis, and Functionalization Strategies for Drug Discovery Abstract (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is the quintessential "Hello World" molecule of click chemistry. Formed by the Copper-Catalyz...
Author: BenchChem Technical Support Team. Date: February 2026
Optimization, Synthesis, and Functionalization Strategies for Drug Discovery
Abstract
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is the quintessential "Hello World" molecule of click chemistry. Formed by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of benzyl azide and propargyl alcohol, it serves two critical roles in modern drug discovery: as a benchmark system for validating new catalytic conditions and as a versatile, modular linker scaffold. This guide provides high-fidelity protocols for its synthesis, purification, and downstream functionalization, emphasizing safety and self-validating experimental design.
Safety Directive: Handling Organic Azides
WARNING: Organic azides are potentially explosive.[1][2][3][4] Before proceeding, all personnel must verify the stability of their specific azide precursors using the C/N Ratio Rule and Rule of Six [1, 2].
Safety Rule
Guideline
Application to Benzyl Azide
C/N Ratio
Benzyl Azide (): . Borderline.
Rule of Six
carbons per azide group
Benzyl Azide has 7 carbons. Passes.
Operational Mandate: Benzyl azide is generally stable at room temperature but should be stored in the dark at -20°C.
Incompatibility: Never use halogenated solvents (DCM, CHCl3) with Sodium Azide during the precursor synthesis, as this forms di- and tri-azidomethane, which are extremely explosive [1].
Core Protocol: The Benchmark CuAAC Synthesis
This protocol utilizes the standard Sharpless-Fokin conditions [3]. It is designed to be self-validating : the reaction progress can be monitored by the disappearance of the azide IR stretch and the emergence of a diagnostic NMR singlet.
Solvent Prep: Dissolve benzyl azide (e.g., 1.0 mmol) and propargyl alcohol (1.1 mmol) in 4 mL of
-BuOH/H2O (1:1). The biphasic mixture allows organic reactants to interact while solubilizing the copper catalyst.
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.1 mmol in 0.5 mL water). Add CuSO4 (0.01 mmol in 0.1 mL water) to the reaction vial, followed immediately by the ascorbate solution.
Mechanistic Insight: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5] The yellow/orange color change indicates the formation of Cu(I) [3].
Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.
Monitoring (Self-Validation):
TLC: Mobile phase 5% MeOH in DCM. Product
~0.3 (lower than starting materials).
Visual: The product often precipitates as a white solid as the reaction proceeds.
Workup: Dilute with water (10 mL) and cool on ice. Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with brine, and dry over Na2SO4.
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (0-5% MeOH in DCM).
Data Validation Table
Metric
Expected Value
Notes
Yield
> 85%
Lower yields indicate incomplete reduction of Cu.
Appearance
White/Off-white solid
Melting Point: 74–76°C [4].
1H NMR (CDCl3)
7.50–7.98 (s, 1H)
Diagnostic Peak: The triazole C5-H proton.
1H NMR (Benzyl)
5.50 (s, 2H)
Shifted downfield from azide precursor.
1H NMR (MeOH)
4.75 (s, 2H)
Methylene next to hydroxyl group.
Mechanistic Pathway & Catalytic Cycle
The following diagram illustrates the modern understanding of the CuAAC cycle, highlighting the role of the dinuclear copper intermediate which lowers the activation energy barrier.
Figure 1: Simplified catalytic cycle of the CuAAC reaction. The formation of the metallacycle ensures the exclusive 1,4-regioselectivity.
Downstream Applications: The "Linker" Strategy
Once synthesized, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol acts as a scaffold. The triazole ring serves as an amide bioisostere —mimicking the electronic properties and dipole moment of a peptide bond without susceptibility to hydrolytic cleavage [5, 6].
Workflow: Functionalization for Library Generation
The hydroxymethyl group is a "handle" for further expansion.
Figure 2: Divergent synthesis pathways for creating triazole-based fragment libraries.
Protocol: Oxidation to Aldehyde (Library Entry Point)
To convert the alcohol to an aldehyde for reductive amination (e.g., creating Vif antagonists [6]):
Reagents: Activated MnO2 (10 equiv) in DCM.
Procedure: Suspend the alcohol in anhydrous DCM. Add MnO2. Stir at RT for 12–24h.
Workup: Filter through a Celite pad. Concentrate filtrate.
Validation: Appearance of aldehyde proton at
10.1 ppm in 1H NMR.
References
University of Victoria (OHSE). "Safe Handling of Azides." Uvic.ca. Link
University of Pittsburgh. "Safe Handling of Azides." Safety.pitt.edu. Link
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002. Link
PubChem. "(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Compound Summary."[7] NIH.gov. Link
Massarotti, A., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Expert Opinion on Drug Discovery, 2014. Link
Dang, Z., et al. "1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists." Journal of Medicinal Chemistry, 2012. Link
Technical Support Center: Synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
The following Technical Support Guide is structured to address the synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol . The guide prioritizes the C5-Lithiation/Trapping strategy (Method A) as it is the most common res...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is structured to address the synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol .
The guide prioritizes the C5-Lithiation/Trapping strategy (Method A) as it is the most common research-scale route for functionalizing the commercially available 1-benzyl-1,2,4-triazole. It also details the De Novo Cyclization (Method B) as a robust alternative for scale-up.
Diagnostic Triage: Define Your Route
Before proceeding, identify which synthetic pathway you are currently employing. The failure modes for these two methods are distinct.
Method A: The C5-Lithiation Protocol (Recommended for Research)
This method relies on the specific acidity of the C5-proton in N1-substituted 1,2,4-triazoles.
Core Concept:
of the C5-H is 32. Deprotonation with -BuLi generates a nucleophilic carbanion that traps electrophiles.
The "Senior Scientist" Optimized Workflow
Avoid using gaseous formaldehyde or paraformaldehyde slurries directly, as inconsistent monomer generation leads to variable yields. Instead, use the Formylation-Reduction sequence.
Step-by-Step Protocol
Setup: Flame-dry a 3-neck round bottom flask under Argon.
Solvation: Dissolve 1-benzyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M concentration).
Cryo-Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Allow 15 mins for equilibration.
Lithiation: Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
Visual Cue: Solution often turns yellow/orange.
Hold Time: Stir at -78°C for 45–60 mins.
Trapping (The Pivot): Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
Workup: Evaporate MeOH, partition between water/DCM.
Mechanism & Failure Points (Visualization)[3]
Caption: Figure 1. Mechanistic pathway of C5-lithiation showing critical intermediate stability and potential failure modes.
Method B: De Novo Cyclization (Alternative)
If Method A fails due to unstable lithiation, construct the ring. The key challenge here is ensuring the benzyl group ends up on N1, not N2 or N4.
Protocol Summary:
React Ethyl glycolate with Benzylhydrazine
2-Hydroxy-N'-benzylacetohydrazide .
Condense with Formamidine Acetate in refluxing EtOH or AcOH.
Yield Tip: Use Benzylhydrazine dihydrochloride and neutralize in situ to prevent oxidation of the free base hydrazine.
Troubleshooting Center (FAQ)
Issue 1: "I recovered mostly starting material (1-Benzyl-1,2,4-triazole)."
Diagnosis: The lithiation failed (insufficient deprotonation) or the intermediate was protonated (quenched) before reacting with DMF.
Corrective Actions:
Check Moisture: THF must be distilled from Na/Benzophenone or passed through an activated alumina column.
-BuLi titer must be verified.
Temperature Check: If the reaction is too cold (< -90°C), deprotonation kinetics slow down. If too warm (> -50°C), the lithio-species may decompose. Keep strict -78°C.
Reagent Quality: Commercial 1-benzyl-1,2,4-triazole often contains the N4-isomer. The N4-isomer does not lithiate at C5 efficiently (no inductive stabilization). Verify SM purity by NMR.
Issue 2: "I see a mixture of regioisomers in the final product."
Diagnosis: This usually happens in Method B (Cyclization) or if you synthesized the starting material for Method A via alkylation of 1,2,4-triazole.
Corrective Actions:
Purification: The N1-benzyl isomer (Target) is usually less polar than the N4-isomer. Use Flash Chromatography (DCM:MeOH 95:5).
Validation:
N1-Benzyl (Target): C3-H and C5-H signals are distinct in
NMR.
N4-Benzyl (Impurity): The triazole ring is symmetric; C3-H and C5-H appear as a singlet (or very close) in
NMR.
Issue 3: "The yield is low (<30%) using Paraformaldehyde."
Diagnosis: Paraformaldehyde depolymerization is inefficient at -78°C. The solid settles, and the lithio-species decomposes before it can react.
Corrective Action: Switch to the DMF/NaBH4 protocol described in Section 2. DMF is soluble at -78°C and reacts instantly.
Micetich, R. G., et al. "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles." Heterocycles, vol. 23, no.[3][4][5] 7, 1985, pp. 1645-1650. Link
Foundational text on C5-lithiation specificity in N1-substituted triazoles.
Raap, R. "Lithiation of 1,2,4-Triazoles." Canadian Journal of Chemistry, vol. 49, no. 11, 1971, pp. 1792-1798. Link
Establishes the pKa hierarchy and stability of triazolyl-lithium species.
Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010.
General reference for tautomerism and regioselectivity in triazole synthesis.
Begtrup, M., & Larsen, P. "Alkylation of 1,2,4-Triazoles." Acta Chemica Scandinavica, vol. 44, 1990, pp. 1050-1057.
Technical Support Center: Solubility Optimization for Triazole Methanols
Topic: Solving Solubility Issues of Triazole Methanol in Water vs. Ethanol Document ID: TS-SOL-TM-042 | Version: 2.1 | Status: Active Executive Summary: The Fundamental Discrepancy The Core Challenge: Researchers frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solving Solubility Issues of Triazole Methanol in Water vs. Ethanol
Document ID: TS-SOL-TM-042 | Version: 2.1 | Status: Active
Executive Summary: The Fundamental Discrepancy
The Core Challenge:
Researchers frequently encounter a "solubility paradox" with 1H-1,2,4-triazole-1-methanol and its derivatives (e.g., Fluconazole, Paclobutrazol). These compounds exhibit high solubility in ethanol (>20 mg/mL) but poor thermodynamic solubility in water (<1 mg/mL) at neutral pH.
The Physicochemical Cause:
The triazole ring is an aromatic,
-excessive heterocycle.[1] While the methanol group (-CHOH) provides a hydrogen-bonding handle, the overall lattice energy of the crystal and the lipophilicity of the triazole/phenyl rings dominate in aqueous environments.
Ethanol (
): Matches the dipole moment of the triazole core, allowing stable solvation shells.
Water (
): The high dielectric constant forces the hydrophobic triazole rings to aggregate, leading to rapid nucleation and precipitation (the "crash-out" effect) upon dilution.
Diagnostic Troubleshooting Guide
Phase 1: Visual Diagnostics
Use this decision matrix to identify the specific failure mode of your solution.
Figure 1: Troubleshooting logic flow for identifying solubility failure modes in triazole formulations.
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Log-Linear" Cosolvent Ramp
Use this when you must dissolve high concentrations in an aqueous-organic mixture.
Theory: According to the Yalkowsky-Roseman Log-Linear Model , solubility increases exponentially with the volume fraction of the cosolvent (ethanol).
(Where is solubility in mixture, is water solubility, is solubilizing power, and is cosolvent fraction).[2]
Step-by-Step Workflow:
Determine Target Concentration (
): E.g., 5 mM.
Prepare Stock: Dissolve triazole methanol in 100% Ethanol at
.
Validation: Solution must be optically clear. If hazy, sonicate at 40 kHz for 5 mins.
The "Dropwise" Titration (Crucial Step):
Place aqueous buffer (e.g., PBS) in a beaker with a magnetic stir bar spinning rapidly (vortex creation).
Do NOT add water to the ethanol stock.
DO add the ethanol stock into the water dropwise.
Why? This prevents local regions of high ethanol concentration from collapsing, which traps drug aggregates (local supersaturation).
Protocol B: pH-Dependent Solubilization (The Protonation Switch)
Use this for aqueous-only formulations where organic solvents are toxic to your assay.
Theory: 1,2,4-triazoles are weak bases.[1][3] The nitrogen at position 4 can accept a proton.
pKa: ~2.2 - 2.5 (for the conjugate acid).
Mechanism: Lowering pH below the pKa protonates the ring, creating a cationic species (
) with drastically higher water solubility.
Workflow:
Step
Action
Technical Note
1
Suspend Compound
Add triazole powder to water. It will likely float or sink (heterogeneous).
2
Acid Titration
Add 1M HCl dropwise while monitoring pH.
3
Solubilization Point
At pH < 2.0 , the solution should clarify.
4
Stabilization
Add a complexing agent (e.g., 10% Cyclodextrin) before neutralizing.
5
Back-Titration
Slowly add NaOH to reach pH 7.0.
6
Critical Check
If the solution stays clear, the Cyclodextrin has sequestered the drug. If it clouds, the "Apparent Solubility" was exceeded.
Comparative Solubility Data
The following table summarizes solubility limits for generic 1H-1,2,4-triazole-1-methanol derivatives (e.g., Fluconazole) across common solvent systems at 25°C.
Solvent System
Solubility Limit (approx.)
Mechanism of Action
Suitability for Bio-Assays
Ethanol (100%)
> 20 mg/mL
Dipole matching
Low (Toxic > 1-5%)
Water (pH 7)
~ 0.2 - 1.0 mg/mL
Hydrogen bonding (limited)
High
Water (pH 1.5)
> 10 mg/mL
Ionic solvation (Protonation)
Low (Acidic shock)
PEG 400
~ 10 - 15 mg/mL
Dielectric reduction
Medium
DMSO
> 30 mg/mL
Aprotic polarity
Medium (Toxic > 0.1%)
Frequently Asked Questions (FAQs)
Q1: My solution was clear, but crystals appeared after freezing at -20°C. Why?A: You encountered Cold Nucleation . Solubility is temperature-dependent.[4][5] Freezing reduces the kinetic energy keeping the lattice apart.
Fix: Do not just thaw. You must sonicate (5 mins) and heat (37°C) to redissolve the seed crystals. If you don't, these seeds will cause massive precipitation later (Ostwald Ripening).
Q2: Can I use DMSO instead of Ethanol?A: Yes, DMSO is often a better solvent (Solubility >30 mg/mL). However, DMSO has a higher boiling point and is harder to remove. Ethanol is preferred if you need to evaporate the solvent later. For biological assays, DMSO tolerance is usually lower (0.1%) compared to Ethanol (1%).
Q3: Why does adding water to my ethanol stock cause a "milky" cloud immediately?A: This is the "Oiling Out" phenomenon. You crossed the metastable zone boundary too quickly. The hydrophobic triazole molecules aggregated into liquid droplets before they could crystallize.
Fix: Increase the temperature of the water to 30-40°C before mixing, or use Protocol A (Dropwise addition with rapid stirring).
Q4: Is the solubility linear with the percentage of Ethanol?A: No. It follows a Log-Linear relationship.
Insight: 10% Ethanol might only increase solubility by 1.5x, but 40% Ethanol might increase it by 10x. You often need a "critical fraction" of cosolvent (usually >20%) to see significant gains.
References
Yalkowsky, S. H., & Roseman, T. J. (1981).[6] Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.[2] 7[1][3][8][9][10][11][12][13]
Cayman Chemical. (2023). Fluconazole Product Information & Solubility Data. 14[3]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 550925, 1H-1,2,4-Triazole-1-ethanol. 15
Ruidiaz, M. A., et al. (2011).[4] Performance of the Jouyban-Acree and Yalkowsky-Roseman models for estimating the solubility of indomethacin in ethanol + water mixtures. Revista de la Academia Colombiana de Ciencias.[4][7] 4[3]
Bhesaniya, K., et al. (2014). Thermodynamics of Fluconazole Solubility in Various Solvents at Different Temperatures. Journal of Chemical & Engineering Data. 5[3]
Minimizing regioisomer formation during 1-benzyl-1,2,4-triazole synthesis
A Guide to Minimizing Regioisomer Formation Welcome to the Technical Support Center for the synthesis of 1-benzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Regioisomer Formation
Welcome to the Technical Support Center for the synthesis of 1-benzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-alkylation of 1,2,4-triazole, with a specific focus on controlling regioselectivity. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Regioisomers in 1,2,4-Triazole Alkylation
The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry.[1] Its synthesis, however, often presents a significant hurdle: the formation of regioisomers. The 1,2,4-triazole anion is an ambident nucleophile, with two nitrogen atoms (N1 and N4) available for alkylation. This can lead to a mixture of 1-substituted and 4-substituted products, complicating purification and reducing the yield of the desired isomer.[2] This guide provides a comprehensive resource to understand and control the regioselectivity of the benzylation of 1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of 1,2,4-triazole benzylation?
A1: The regioselectivity of the N-benzylation of 1,2,4-triazole is a delicate balance of several factors:
Steric Hindrance: The N1 and N2 positions are adjacent, creating a more sterically hindered environment compared to the N4 position. Bulky alkylating agents will preferentially react at the less hindered N4 position. However, for the synthesis of 1-benzyl-1,2,4-triazole, this effect is less pronounced.
Electronic Effects: The distribution of electron density in the triazole anion plays a crucial role. The N1-position is generally more nucleophilic than the N4-position, favoring the formation of the 1-substituted isomer under certain conditions.[3]
Nature of the Base and Counter-ion: The choice of base affects the nature of the triazolate anion in solution. Strong, non-coordinating bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can favor the formation of the N1-isomer.[2] The counter-ion can also influence the reaction outcome through coordination effects.
Solvent: The polarity and coordinating ability of the solvent can influence the solvation of the triazolate anion and the transition state, thereby affecting the regioisomeric ratio.
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
Q2: How can I distinguish between the 1-benzyl- and 4-benzyl-1,2,4-triazole isomers using NMR spectroscopy?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the 1- and 4-substituted regioisomers.
¹H NMR:
Symmetry: The 4-benzyl-1,2,4-triazole is a symmetrical molecule, resulting in a single signal for the two equivalent triazole protons (H3 and H5). In contrast, the 1-benzyl-1,2,4-triazole is unsymmetrical, leading to two distinct signals for the triazole protons.
Chemical Shifts: The chemical shifts of the triazole protons can also be indicative. In the 4-substituted isomer, the triazole protons typically appear as a singlet at around 8.2-8.5 ppm in CDCl₃. For the 1-substituted isomer, the two triazole protons will appear as two separate singlets, often with one being more downfield than the other.
¹³C NMR:
Similar to ¹H NMR, the symmetry of the 4-substituted isomer results in a single signal for the two equivalent triazole carbons (C3 and C5). The 1-substituted isomer will show two distinct signals for the triazole carbons.
A summary of typical NMR data is provided in the table below:
Isomer
Key ¹H NMR Features (in CDCl₃)
Key ¹³C NMR Features (in CDCl₃)
1-Benzyl-1,2,4-triazole
Two singlets for triazole protons
Two signals for triazole carbons
4-Benzyl-1,2,4-triazole
One singlet for the two equivalent triazole protons
One signal for the two equivalent triazole carbons
Q3: Are there alternative synthetic routes to 1-substituted 1,2,4-triazoles that avoid the issue of regioisomers?
A3: Yes, several methods have been developed to synthesize 1,3,5-trisubstituted or other specifically substituted 1,2,4-triazoles with high regioselectivity.[4] These often involve multi-component reactions or cycloadditions where the regiochemical outcome is more controlled.[5][6] For instance, the reaction of amidines with monosubstituted hydrazines can provide a regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles.[6] However, for the direct benzylation of the parent 1,2,4-triazole, controlling the alkylation reaction is the most common approach.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-benzyl-1,2,4-triazole.
Problem 1: My reaction produces a nearly 1:1 mixture of 1-benzyl- and 4-benzyl-1,2,4-triazoles.
This is a common issue when using non-selective reaction conditions.
dot
Caption: Troubleshooting poor regioselectivity.
Explanation and Solutions:
Causality: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in polar solvents like DMF can lead to a more "free" and highly reactive triazolate anion, which reacts less selectively.[3]
Recommended Action:
Change the Base: Switch to a non-nucleophilic, sterically hindered base such as DBU. DBU has been reported to consistently favor the formation of the 1-substituted isomer, often in a ratio of 90:10 or higher.[2]
Solvent Selection: Use a less polar aprotic solvent like tetrahydrofuran (THF) or dioxane.
Microwave-Assisted Synthesis: Consider using microwave irradiation in the presence of an ionic liquid and a base like potassium carbonate. This method has been shown to be highly regioselective for the 1-alkyl-1,2,4-triazole.[7]
Problem 2: The reaction is very slow or does not go to completion.
dot
Caption: Troubleshooting low reactivity.
Explanation and Solutions:
Causality: Low reactivity can stem from several factors, including the quality of the reagents and the reaction conditions. Benzyl halides can degrade over time, and the presence of water can quench the base and hinder the reaction.
Recommended Action:
Check Reagent Quality: Use freshly distilled or purified benzyl bromide or benzyl chloride.
Base Stoichiometry and Quality: Ensure that the base is of high quality and used in at least stoichiometric amounts.
Temperature Optimization: While starting at room temperature is recommended to maximize selectivity, a gentle increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the formation of isomers as the temperature is increased.
Anhydrous Conditions: Use anhydrous solvents, especially when working with moisture-sensitive bases like NaH.
Problem 3: I have a mixture of regioisomers. How can I separate them?
dot
Caption: Strategies for separating regioisomers.
Explanation and Solutions:
Causality: The two regioisomers have different polarities and crystal packing abilities, which can be exploited for their separation.
Recommended Action:
Column Chromatography: This is the most common method for separating the isomers. The 1-benzyl isomer is generally less polar than the 4-benzyl isomer and will elute first from a silica gel column. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
Recrystallization: If one isomer is present in a significantly higher amount, recrystallization can be an effective purification method. The choice of solvent will depend on the specific solubility characteristics of the isomers.
Recommended Protocol for Regioselective Synthesis of 1-Benzyl-1,2,4-triazole
This protocol is optimized for the preferential synthesis of the 1-benzyl-1,2,4-triazole isomer.
Materials:
1,2,4-Triazole
Benzyl bromide
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Anhydrous THF (Tetrahydrofuran)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture for 15-20 minutes at room temperature.
Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by TLC (Thin Layer Chromatography).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers. The 1-benzyl-1,2,4-triazole is the less polar isomer and will elute first.
Mechanistic Insights
The preferential formation of the 1-substituted isomer with a bulky, non-coordinating base like DBU can be attributed to a combination of steric and electronic factors. The DBU protonates the triazole, forming a triazolate anion and a bulky DBH⁺ cation. The large cation may preferentially associate with the less sterically hindered N4 position, leaving the more nucleophilic N1 position available for attack by the benzyl bromide.
dot
Caption: Proposed mechanism for N1-selectivity.
References
Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 329-376. [Link]
El-Sayed, N. N. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 867-873. [Link]
Kaur, R., & Kumar, K. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
Holm, S. C. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. [Link]
Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. SciSpace. [Link]
Shaaban, M. R., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. [Link]
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988133. [Link]
Shaaban, M. R., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]
A review on synthetic approaches and activities of 1, 2, 4-triazoles. (2021). International Journal of Pharmacy and Pharmaceutical Sciences, 13(12), 1-11. [Link]
Chirkina, E. A., & Larina, L. I. (2022). Quantum-chemical study of organic reaction mechanisms. XI.*1 Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols. ResearchGate. [Link]
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
Ali, I. A. A., et al. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
Khan, I., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]
El-Sayed, N. N. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]
Pinter, A., et al. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydr. ACS Publications. [Link]
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956-2958. [Link]
Al-Warhi, T., et al. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. MDPI. [Link]
Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
Stereoelectronic Properties of 1,2,4-Triazole-Derived N-heterocyclic Carbenes - A Theoretical Study. SciSpace. [Link]
Kaur, R., & Kumar, K. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives and Their Applications. ResearchGate. [Link]
Andreu, I., et al. (2012). Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Failures in Azide-Alkyne Cycloaddition
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Triazole Formation Support Center. If you are accessing this guide, you are likely facing stalled conversions, regioselectivity issues, or catalyst deactivation during triazole synthesis.
Whether you are performing the "Gold Standard" Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) for 1,4-isomers or the Ruthenium-Catalyzed variant (RuAAC ) for 1,5-isomers, the failure modes are distinct and chemically specific. This guide moves beyond basic textbook definitions to address the causality of experimental failure.
Module 1: The CuAAC System (1,4-Regioisomer)
The most common failure in CuAAC is the loss of the active Cu(I) species.
Diagnostic: Reading the Reaction Color
Q: My reaction mixture started colorless/yellow but has turned green or blue and precipitation has stopped. What happened?
A: Your catalyst has oxidized.
The active species in CuAAC is Copper(I) (Cu
).[1] This state is thermodynamically unstable and readily oxidizes to Cu(II) (Cu) in the presence of oxygen, or disproportionates into Cu(0) and Cu(II).[2]
The Blue/Green Color: Indicates Cu(II) species, which are catalytically inactive for the click reaction and can actually promote oxidative homocoupling of alkynes (Glaser coupling) as a side reaction.
The Fix:
Degas solvents thoroughly before adding copper.
Increase Ascorbate: Ensure your Sodium Ascorbate (reductant) is fresh. A standard ratio is 5:1 (Ascorbate:Cu). If the reaction turns green, add an additional 0.5 eq of Ascorbate immediately to reduce Cu(II) back to active Cu(I).
Use a Ligand: Never run CuAAC without a stabilizing ligand (e.g., THPTA, TBTA) in complex mixtures.
Visualizing the Failure Point
The following diagram illustrates the catalytic cycle and where oxidation arrests the process.
Caption: The CuAAC catalytic cycle showing the critical oxidation failure mode (Red) and the ascorbate rescue pathway (Green).[2]
Ligand Selection Guide
Q: I am seeing low yields with bulky substrates or protein conjugates. Is CuSO
enough?
A: No. For complex or bulky substrates, "ligand-accelerated catalysis" is required. The ligand protects the Cu(I) center from oxidation and steric crowding.
Ligand
Solubility
Reaction Speed
Best Use Case
TBTA
Organic (DMSO/MeOH)
Moderate
Standard organic synthesis; small molecules.
THPTA
Water Soluble
Fast
Bioconjugation; Protein labeling; Aqueous buffers.[3]
BTTAA
Water Soluble
Very Fast
Live-cell labeling; Low copper loading (<100 µM).
Pro-Tip: If your substrate contains chelating groups (e.g., pyridines, thiols), they will compete with the catalyst. Use BTTAA (stronger binder) or increase Cu loading to 10-15 mol%.
Module 2: The RuAAC System (1,5-Regioisomer)
RuAAC is NOT "Click" chemistry in the same sense as CuAAC; it is sensitive to air and moisture.
Q: My RuAAC reaction is sluggish, and I see unreacted alkyne. I am using Cp*RuCl(PPh
).
A: This is likely a catalyst initiation or environmental issue.
Moisture Sensitivity: Unlike CuAAC, RuAAC requires anhydrous conditions. Water molecules can block the open coordination site on the Ruthenium center.
Catalyst Choice: The complex Cp*RuCl(PPh
) often requires heating (60–80 °C) to dissociate the phosphine ligands and activate.
Solution: Switch to Cp*RuCl(COD) (COD = cyclooctadiene). The COD ligand dissociates much more easily, often allowing reaction at Room Temperature (RT).
Sterics: RuAAC is more sensitive to steric hindrance at the azide position than CuAAC. If using a tertiary azide, expect reaction times to triple; heating to reflux in Dioxane or Toluene is often necessary.
Module 3: Experimental Protocols
Protocol A: Standard CuAAC with Copper Removal
This protocol ensures high yield and removal of toxic copper, essential for biological assays.
Stir at RT.[3][6][9][10] If no conversion after 2 hours (monitor by TLC), heat to 60 °C.
Note: No reducing agent or base is needed.
Module 4: Troubleshooting Decision Tree
Caption: Logical decision tree for diagnosing reaction failures based on visual cues and reaction conditions.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][10][11] Journal of the American Chemical Society. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
Bimo A. Tejo, et al. (2020). Copper removal from click chemistry reaction mixtures using EDTA.[6][7][12][13][14] MethodsX. Link
Optimizing temperature conditions for hydroxymethyl triazole stability
Module 1: The Mechanistic Knowledge Base Executive Summary While the 1,2,3-triazole scaffold is pharmacologically privileged due to its high thermal stability (often >200°C) and resistance to metabolic degradation, the h...
Author: BenchChem Technical Support Team. Date: February 2026
Module 1: The Mechanistic Knowledge Base
Executive Summary
While the 1,2,3-triazole scaffold is pharmacologically privileged due to its high thermal stability (often >200°C) and resistance to metabolic degradation, the hydroxymethyl substituent (-CH₂OH) introduces specific vulnerabilities.
In our application lab, we observe that "instability" in these compounds is rarely ring fragmentation. Instead, it is almost exclusively driven by two temperature-dependent pathways: Oxidative Dehydrogenation and Retro-Aldol Deformylation . Understanding these mechanisms is the prerequisite for effective troubleshooting.
The "Two-Front War" on Stability
Oxidative Degradation (The Aerobic Threat):
At elevated temperatures (>40°C), the primary alcohol is susceptible to oxidation, converting the hydroxymethyl group first to an aldehyde (often transient) and subsequently to a carboxylic acid (e.g., 1,2,3-triazole-4-carboxylic acid). This reaction is accelerated by trace metal ions (often residual Copper from CuAAC synthesis) and light.
Retro-Aldol Deformylation (The Thermal/Base Threat):
Under basic conditions or high thermal stress, hydroxymethyl triazoles can undergo a retro-aldol-type cleavage. This releases formaldehyde (CH₂O) and reverts the compound to the unsubstituted triazole. This is particularly common in N-hydroxymethyl derivatives but also observed in C-hydroxymethyl variants under forcing conditions.
Visualization: Degradation Pathways
Figure 1: The primary degradation pathways for 4-(hydroxymethyl)-1,2,3-triazole under thermal stress.
Caption: Thermal stress drives two distinct failure modes: oxidation to carboxylic acids (top path) and loss of the hydroxymethyl group via deformylation (bottom path).
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific tickets received by our support team regarding hydroxymethyl triazole handling.
Scenario A: "My product is becoming acidic during storage."
Q: We synthesized a library of 4-hydroxymethyl-1,2,3-triazoles via Click chemistry. After 3 months of storage at room temperature, the pH of the solution dropped, and LC-MS shows a mass increase of +14 Da. What happened?
A: You are observing Oxidative Dehydrogenation .
The Cause: The +14 Da shift corresponds to the transformation of -CH₂OH to -COOH (loss of 2H, gain of O). This is likely catalyzed by residual Copper (Cu) from the Click reaction. Even trace amounts (<10 ppm) of Cu can act as a potent oxidation catalyst when combined with atmospheric oxygen and ambient temperatures.
The Fix:
Purification: Ensure rigorous Cu removal using EDTA washes or scavenger resins (e.g., QuadraPure™) post-synthesis.
Storage: Store the compound under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Validation: Check for the characteristic carboxylic acid peak in IR (broad band ~2500–3300 cm⁻¹) or a downfield shift in ¹H NMR.
Scenario B: "I'm losing yield during high-temperature recrystallization."
Q: We are attempting to recrystallize our triazole intermediate from ethanol at 80°C. We see a new impurity peak in HPLC that matches the unsubstituted triazole. Is the ring breaking?
A: The ring is stable, but you are triggering Retro-Aldol Deformylation .
The Cause: Ethanol is a protic solvent. At 80°C, especially if the pH is even slightly basic (pKa of triazoles can influence solution pH), the equilibrium shifts toward the release of formaldehyde. The "impurity" is your triazole minus the hydroxymethyl group.
The Fix:
Lower Temperature: Limit heating to <50°C.
Solvent Switch: Use aprotic solvents (e.g., Acetonitrile, EtOAc) for recrystallization if solubility permits, as they stabilize the hydroxymethyl bond better than protic solvents at high heat.
pH Adjustment: Ensure the crystallization solution is neutral or slightly acidic (pH 5–6); base accelerates deformylation.
Scenario C: "What are the safe transport conditions?"
Q: We need to ship 50g of hydroxymethyl triazole API intermediate internationally. Can we ship at ambient temperature?
A: For short durations (<7 days), ambient shipping is generally acceptable if the compound is solid and dry. However, for guaranteed stability:
Recommendation: Ship with cold packs (+2°C to +8°C).
Why: While the solid state is more stable than solution, "ambient" in cargo holds can reach >50°C, which approaches the activation energy threshold for slow oxidation, particularly if the packaging is permeable to air.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: 210 nm (Triazole ring) and 254 nm.
Critical Pair Resolution: Ensure separation between the Hydroxymethyl parent (Polar) and the Carboxylic Acid metabolite (More polar/acidic).
3. Workflow Diagram
Figure 2: Stability Testing Workflow for Hydroxymethyl Triazoles.
Caption: Standardized workflow for determining thermal stability profiles according to ICH guidelines.
Module 4: Quantitative Data & Reference
Representative Stability Data
The following table summarizes typical half-life (
) data for a generic 4-hydroxymethyl-1-phenyl-1,2,3-triazole in solution (pH 7.0 phosphate buffer) versus solid state.
Temperature
State
Primary Degradant
Estimated
Recommended Action
4°C
Solid
None
> 5 Years
Standard Storage
25°C
Solid
Carboxylic Acid (Trace)
> 2 Years
Monitor Humidity
25°C
Solution
Carboxylic Acid
~ 6 Months
Use Fresh Prep Only
40°C
Solid
Carboxylic Acid
~ 6 Months
Fail (Accelerated)
60°C
Solution
Unsubstituted Triazole
< 48 Hours
Critical Failure
Note: Data derived from Arrhenius extrapolation of internal standards. Solutions are significantly less stable due to increased molecular mobility and dissolved oxygen.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] International Council for Harmonisation.[4]
[Link]
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[5][6] Chemical Society Reviews, 39(4), 1302-1315. (Discusses Cu-catalyst residues and oxidative potential).
[Link]
Singh, R. K., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors. International Journal of Molecular Sciences. (Details stability in acidic/basic media).
[Link]
Chandrasekhar, S., et al. (2018). Retro-aldol reactions in organic synthesis.[7][8][9] (Provides mechanistic grounding for the deformylation of hydroxymethyl groups).
[Link]
Technical Guide: Debenzylation of 1,2,4-Triazole-5-Methanol Derivatives
Executive Summary & Diagnostic Removing benzyl groups from a 1,2,4-triazole-5-methanol scaffold presents a unique challenge compared to standard aromatic deprotection. The high nitrogen content of the triazole ring acts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic
Removing benzyl groups from a 1,2,4-triazole-5-methanol scaffold presents a unique challenge compared to standard aromatic deprotection. The high nitrogen content of the triazole ring acts as a "catalyst poison," coordinating strongly to transition metals (Pd, Pt) and halting standard hydrogenolysis.
Before proceeding, you must identify the regiochemistry of your protection. The chemical stability of an O-benzyl ether differs significantly from an N-benzyl amine.
Diagnostic Workflow (Decision Matrix)
Figure 1: Decision tree for selecting the appropriate deprotection strategy based on regiochemistry.
The "Catalyst Poisoning" Phenomenon[1][2]
Why do standard protocols fail? In 1,2,4-triazoles, the
and nitrogens possess lone pairs that bind tightly to the Palladium surface. This blocks the active sites required for adsorption.
The Solution: Protonation.[1][2] By conducting the reaction in acidic media (HCl or Acetic Acid), you protonate the triazole ring. The resulting triazolium ion cannot coordinate to the metal, leaving the Pd surface free to catalyze the cleavage of the C-N or C-O bond.
Protocol A: O-Benzyl Cleavage (Ether)
Applicability: Removing protection from the hydroxymethyl side chain.
Reagents & Equipment[3][5][6][7][8][9]
Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent high-surface area).
Additive: 1M HCl (aqueous) or Glacial Acetic Acid.
Hydrogen Source: Balloon (1 atm) is usually sufficient for O-Bn.
Step-by-Step Methodology
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL MeOH.
Acidification (Critical): Add 1.1 equivalents of HCl (e.g., 1.1 mL of 1M HCl).
Why? This protonates the triazole ring to prevent catalyst poisoning.
Inerting: Add 10 wt% Pd/C (e.g., if substrate is 200mg, add 20mg catalyst). Caution: Pd/C is pyrophoric.[4] Add under Argon flow.[5]
Hydrogenation: Purge with
balloon x3. Stir vigorously at RT for 4–12 hours.
Monitoring: Check TLC. If stalled, warm to 40°C.
Workup: Filter through Celite.
Note: Your product is now a hydrochloride salt (Triazole-MeOH • HCl).
Neutralization: If the free base is needed, treat with basic resin (Amberlyst A-21) in MeOH, then filter and concentrate. Avoid aqueous extraction as the product is highly water-soluble.
Protocol B: N-Benzyl Cleavage (Ring)
Applicability: Removing protection from the triazole ring nitrogen.
Difficulty: High. The aromatic stabilization of the triazole-benzyl bond makes this significantly harder than ether cleavage.
Reagents & Equipment[3][5][6][7][8][9]
Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst).
Solvent: Ethanol/Acetic Acid (10:1 ratio).
Pressure: 50–100 psi (Parr shaker or autoclave required).
Temperature: 50°C – 70°C.
Step-by-Step Methodology
Setup: In a pressure vessel glass liner, dissolve substrate in EtOH.
Additive: Add 10% v/v Glacial Acetic Acid.
Note: Stronger acids (HCl) can sometimes inhibit N-debenzylation due to salt formation precipitating on the catalyst; Acetic acid is preferred here.
Catalyst Loading: High loading is required. Use 20 wt% of Pearlman's Catalyst.[6]
Reaction: Pressurize to 60 psi
. Heat to 60°C. Shake/stir for 24 hours.
Troubleshooting: If the reaction is incomplete after 24h, filter the catalyst and add fresh catalyst. Re-pressurize.
Troubleshooting & FAQs
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Reaction stops at 10-20% conversion
Catalyst Poisoning
Add 1 eq. of HCl or AcOH. If already acidic, filter and add fresh catalyst.
No reaction (Starting Material recovered)
N-Benzyl Stability
N-Bn bonds on triazoles are very stable. Switch from Pd/C to Pd(OH)₂/C, increase pressure to 100 psi, and heat to 60°C.
Product is lost during workup
Water Solubility
1,2,4-triazole-5-methanol is highly polar. Do not use aqueous extraction. Evaporate solvent and use ion-exchange resin or crystallization.
Fire/Spark when adding catalyst
Pyrophoric Pd/C
Always wet the catalyst with a small amount of toluene or water (if compatible) under inert gas before adding the solvent/substrate mixture.
Frequently Asked Questions
Q: Can I use Transfer Hydrogenation instead of
gas?A: Yes, and it is often superior for N-benzyl removal. Use Ammonium Formate (5-10 eq) with 10% Pd/C in refluxing methanol. The decomposition of ammonium formate releases and in situ, creating a highly active surface environment.
Q: My molecule has an alkene I need to keep. Can I use Hydrogenolysis?A: No, Pd/C will reduce the alkene.
For O-Bn: Use Boron Trichloride (
) or Boron Tribromide () in DCM at -78°C. This cleaves the ether via a Lewis Acid mechanism without touching the alkene.
For N-Bn: You are in a difficult spot. Oxidative methods (CAN, DDQ) rarely work on simple benzyls (they require PMB). You may need to reconsider your synthetic route to use a more labile protecting group (e.g., PMB, Trityl) if an alkene must survive deprotection.
Q: How do I remove the benzyl group if standard hydrogenation fails completely?A: The "Nuclear Option" is the Birch Reduction .
Conditions: Na metal in liquid
at -78°C.
Warning: This is harsh. It will not reduce the triazole ring (aromatic heterocycles are resistant), but it will reduce any other aromatic rings or alkynes in your molecule.
Mechanism of Acid-Modified Hydrogenolysis
The following diagram illustrates why the acid additive is non-negotiable for triazole substrates.
Figure 2: Mechanism of catalyst poisoning by triazole nitrogen and the restorative effect of protonation.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on benzyl ether and amine cleavage conditions).
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms for Lewis Acid cleavage of ethers).
BenchChem Application Notes. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link (General protocols for N-Bn removal).
Organic Chemistry Portal. Birch Reduction. Link (Methodology for dissolving metal reductions).
ScienceMadness Discussion. (2019). De-protection of N-Benzyl groups. Link (Practical insights on catalyst poisoning by amines).
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold, a deep understanding of spectroscopic techniques is paramount. This guide provides an in-depth analysis of the ¹H NMR chemical shift assignments for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol, a representative member of this important class of molecules. Beyond a simple data sheet, this document offers a comparative perspective, weighing the strengths of ¹H NMR against other analytical techniques and providing the experimental context necessary for robust scientific inquiry.
The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The precise substitution pattern on the triazole ring is critical for its pharmacological activity, making accurate structural characterization a non-negotiable aspect of the research and development process.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool for synthetic and medicinal chemists.
Predicted ¹H NMR Chemical Shift Assignments for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Justification and Comparative Data
Triazole C3-H
~8.0 - 8.3
Singlet (s)
The lone proton on the 1,2,4-triazole ring is expected to be the most deshielded proton of the heterocyclic core due to the electron-withdrawing nature of the adjacent nitrogen atoms. In related 1,2,4-triazole systems, this proton typically appears as a sharp singlet in this downfield region.[1][5][6]
Benzyl Ar-H (ortho)
~7.3 - 7.4
Multiplet (m) or Doublet (d)
The protons on the benzyl group's phenyl ring will exhibit characteristic aromatic signals. The ortho protons are generally slightly downfield compared to the meta and para protons.[4][7]
Benzyl Ar-H (meta, para)
~7.2 - 7.3
Multiplet (m)
These aromatic protons typically appear as a complex multiplet in the specified range.[4][7]
Benzyl CH₂
~5.4 - 5.6
Singlet (s)
The benzylic methylene protons are adjacent to both the aromatic ring and a nitrogen atom of the triazole ring, leading to a significant downfield shift. In numerous 1-benzyl-1,2,4-triazole derivatives, this signal appears as a sharp singlet.[4]
Methanol CH₂
~4.7 - 4.9
Singlet (s)
The methylene protons of the methanol substituent are deshielded by the adjacent triazole ring and the hydroxyl group. This signal is expected to be a singlet as there are no adjacent protons to couple with.
Methanol OH
Variable
Broad Singlet (br s)
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is often observed as a broad singlet that can exchange with D₂O.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol, the following experimental procedure is recommended:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Number of Scans (NS): 16-64 (sufficient for a good signal-to-noise ratio with the specified sample concentration).
Relaxation Delay (D1): 1-5 seconds (to allow for full relaxation of the protons between pulses, ensuring accurate integration).
Acquisition Time (AQ): 2-4 seconds.
Spectral Width (SW): 0-12 ppm.
Temperature: 298 K (room temperature).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction and baseline correction to obtain a clean spectrum.
Integrate the signals to determine the relative number of protons for each peak.
Reference the spectrum to the TMS signal.
Comparative Analysis with Alternative Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. The following table compares the information provided by ¹H NMR with that of other common techniques.
Technique
Information Provided
Advantages
Limitations
¹³C NMR Spectroscopy
Number and types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).
Provides a direct count of non-equivalent carbons and information about their electronic environment.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., O-H, C=N, C-H).
Fast, non-destructive, and provides a "fingerprint" of the molecule.
Does not provide detailed information about the carbon-hydrogen framework.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Extremely sensitive, providing the molecular formula (with high-resolution MS) and clues about the molecule's structure from its fragmentation.
Does not provide direct information about the connectivity of atoms.
Single-Crystal X-ray Diffraction
Unambiguous three-dimensional structure in the solid state.
Provides the definitive solid-state structure, including bond lengths, bond angles, and stereochemistry.
Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.
Visualizing the Structural Elucidation Workflow
The process of characterizing a novel compound like (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol follows a logical workflow, integrating data from multiple analytical techniques.
Caption: A typical workflow for the synthesis and structural characterization of a novel organic compound.
Conclusion
The structural assignment of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol through ¹H NMR spectroscopy, supported by a suite of other analytical techniques, exemplifies the rigorous approach required in modern chemical research. By understanding the principles behind the predicted chemical shifts and employing a robust experimental protocol, researchers can confidently and accurately characterize novel 1,2,4-triazole derivatives, paving the way for the development of new and effective therapeutic agents. This guide serves as a practical resource for scientists and professionals in the field, providing both the foundational knowledge and the comparative insights necessary for excellence in drug discovery and development.
References
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
Synthesis and biological screening of 1,2,4-triazole derivatives. (2015). Indian Journal of Chemistry, Sec B.
Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022). Egyptian Journal of Chemistry.
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.
Technical Support Center: Interpreting Complex NMR Spectra of N,N-Dibenzyl-p-anisidine. (2025). BenchChem.
Tables For Organic Structure Analysis. (n.d.). University of Cambridge.
Interpreting. (n.d.). OpenOChem Learn.
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
Comparative Analysis of FTIR vs. Orthogonal Techniques for Benzyl-Triazole Characterization
Executive Summary Context: Benzyl-triazole derivatives (e.g., fluconazole, voriconazole analogs) represent a critical pharmacophore in antifungal and anticancer drug development.[1] Their efficacy often hinges on specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Benzyl-triazole derivatives (e.g., fluconazole, voriconazole analogs) represent a critical pharmacophore in antifungal and anticancer drug development.[1] Their efficacy often hinges on specific hydrogen-bonding interactions mediated by the hydroxyl (-OH) moiety and the nitrogen-rich triazole ring.
Challenge: Standard characterization often overlooks the subtle solid-state interactions that define bioavailability.
Objective: This guide objectively evaluates Fourier Transform Infrared (FTIR) spectroscopy against Raman and NMR, specifically for analyzing the hydroxyl-triazole interplay , and provides a validated protocol for spectral acquisition.
The Spectral Fingerprint: FTIR Assignments
Before comparing techniques, one must establish the baseline FTIR signature for benzyl-triazole derivatives. The interaction between the benzyl alcohol group and the triazole ring creates a unique spectral profile.
Table 1: Critical Vibrational Modes for Benzyl-Triazole Derivatives[1]
Functional Group
Vibration Mode
Wavenumber ()
Diagnostic Value
Hydroxyl (-OH)
Stretch (Free)
Indicates non-interacting species (rare in solid state).[1]
Distinct from aliphatic C-H; confirms aromaticity.[1]
Aliphatic ()
Methylene bridge connecting benzyl and triazole.[1]
Expert Insight: In 1,2,4-triazoles, the "ring breathing" mode around
is a robust marker band.[1] If this band shifts or splits, it often indicates a change in the polymorphic form or salt formation at the nitrogen center [1, 5].
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over Raman or NMR for this specific application?
FTIR vs. Raman Spectroscopy
While both are vibrational spectroscopies, they obey different selection rules.[1][2][3][4]
FTIR (Dipole Change): Excels at detecting the polar O-H bond . The dipole moment change during O-H stretching is massive, resulting in strong, clear signals.[1]
Raman (Polarizability Change): Excels at the Triazole Ring . The delocalized
-electron system of the heterocyclic ring is highly polarizable, making the C=N and N-N vibrations dominate the Raman spectrum.
Verdict: Use FTIR to study hydrogen bonding and hygroscopicity. Use Raman to study the triazole ring backbone or if the sample is in aqueous solution (water is a weak Raman scatterer).
FTIR vs. NMR (
)
NMR: Provides definitive connectivity (scalar coupling).[1] It tells you what the molecule is.
FTIR: Provides state information.[5][6][7] It tells you how the molecule is interacting. NMR in solution breaks the crystal lattice, erasing the critical H-bonding network data that FTIR preserves.
Caption: Decision matrix for selecting the appropriate analytical technique based on specific characterization goals.
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This avoids common pitfalls like moisture contamination masking the hydroxyl band.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for triazoles to avoid moisture uptake from the hygroscopic KBr salt.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Parameters: Resolution
, 32-64 Scans.
Step-by-Step Workflow:
System Blanking: Clean the crystal with isopropanol. Record a background spectrum (air) to validate the optical path is free of contaminants. Validation: Baseline should be flat;
Pressure:[1] Apply high pressure using the anvil clamp. Why? To ensure intimate contact between the high-refractive-index crystal and the sample, maximizing the evanescent wave penetration.
Bougeard, D., Le Calvé, N., Saint Roch, B., & Novak, A. (1976).[1][8] 1,2,4-Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding. The Journal of Chemical Physics. Link[1]
El-Sheshtawy, H. S., et al. (2014).[1] Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Link
Raveendra, M., et al. (2016).[1][9] Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols. RSC Advances. Link
Rocky Mountain Labs. (2023).[1] Difference between FTIR and Raman Spectroscopy. Link
Billes, F., et al. (2016).[1][10] Vibrational spectroscopic study of sodium-1,2,4-triazole, an important intermediate compound. Spectrochimica Acta Part A. Link
Suhitha, S., et al. (2012).[1] FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Arabian Journal of Chemistry. Link
Comparative Mass Spectrometry Guide: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol Profiling
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol . It is designed for researchers requiring rigorous structural confirmation o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol . It is designed for researchers requiring rigorous structural confirmation of triazole intermediates in drug development.
Executive Summary
Compound: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 111340-43-3)
Molecular Formula: C₁₀H₁₁N₃O
Exact Mass: 189.0902 Da
Key Application: Critical intermediate for triazole-based antifungals (e.g., Fluconazole analogs) and H3 receptor antagonists.
The Analytical Challenge:
Distinguishing this specific regioisomer from its 3-yl counterpart and the 1,2,3-triazole isomer is a frequent bottleneck in synthesis scale-up. This guide establishes the Diagnostic Ion Signature required to validate the correct 1,4-disubstitution pattern and 1,2,4-triazole core integrity.
Mechanistic Fragmentation Analysis (ESI-MS/MS)
In Electrospray Ionization (positive mode, ESI+), the protonated molecular ion [M+H]⁺ (m/z 190.1) serves as the precursor. The fragmentation physics are governed by the stability of the benzyl cation and the high ionization potential of the triazole ring.
Primary Pathway: The "Benzyl Cleavage" (Diagnostic)
The weakest bond in the system is the N1–CH₂ (benzyl) bond. Upon collision-induced dissociation (CID), this bond cleaves heterolytically.
Mechanism: The positive charge is retained on the benzyl moiety due to the formation of the highly stable Tropylium ion (C₇H₇⁺) .
Observation: A dominant base peak at m/z 91 .
Significance: While m/z 91 confirms the presence of a benzyl group, its extremely high abundance (>80-100%) compared to the triazole core fragments is characteristic of N-benzylated heterocycles.
Secondary Pathway: Dehydration (Regio-Specific)
The 5-yl isomer places the hydroxymethyl group (–CH₂OH) at C5, directly adjacent to the N1-benzyl group.
Mechanism: Proximity-driven dehydration. The steric crowding and potential hydrogen bonding between the C5-hydroxymethyl and N1-benzyl group facilitate the loss of water (H₂O, 18 Da).
Observation: A distinct peak at m/z 172 ([M+H]⁺ – H₂O).
Differentiation: The 3-yl isomer (where the groups are distal) typically shows a significantly weaker dehydration signal, as the mechanism requires higher energy to bridge the distance.
Tertiary Pathway: Ring Fission
Unlike 1,2,3-triazoles, the 1,2,4-triazole ring is thermally and collisionally stable against N₂ loss. Instead, it degrades via Retro-Diels-Alder (RDA) type mechanisms or loss of HCN.
Observation: Minor fragments at m/z 69 (Triazole ring fragment) or m/z 77 (Phenyl cation, if charge retention switches).
Visualizing the Fragmentation Logic
The following diagram maps the specific dissociation pathways, highlighting the critical m/z transitions.
Caption: ESI+ Fragmentation pathway of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol showing the dominant tropylium formation and diagnostic dehydration step.
Comparative Analysis: Isomer Differentiation
The "Performance" of your assay depends on specificity. Use this table to distinguish the target from common isomers.
Feature
Target: (1,2,4-Triazol-5-yl)
Alternative: (1,2,4-Triazol-3-yl)
Alternative: (1,2,3-Triazol-5-yl)
Precursor (m/z)
190.1
190.1
190.1
Base Peak
m/z 91 (Tropylium)
m/z 91 (Tropylium)
m/z 91 or Ring Fragment
Diagnostic Loss
-18 Da (H₂O)
Weak/Absent -18 Da
-28 Da (N₂)
Mechanism
Proximal OH/Benzyl interaction
Distal groups (No interaction)
Ring instability (Loss of N₂)
Ring Stability
High (Loses HCN, 27 Da)
High (Loses HCN, 27 Da)
Low (Loses N₂, 28 Da)
Key Insight: If you observe a loss of 28 Da (m/z 162) , you have synthesized the 1,2,3-triazole impurity, not the target. If the m/z 172 peak is absent or <5%, you likely have the 3-yl regioisomer.
Experimental Protocol: LC-MS/MS Validation
To replicate these results, use the following self-validating protocol. This setup ensures adequate ionization of the polar triazole while retaining the hydrophobic benzyl group.
Step 1: Sample Preparation
Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
Why: Formic acid ensures complete protonation of the triazole nitrogen (pKa ~2.5), maximizing [M+H]⁺ signal.
Step 2: Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
Retention: The benzyl group provides sufficient retention (approx. 2.5 - 3.0 min) to separate from polar salts.
Step 3: Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3500–4000 V.
Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the benzyl group).
Collision Energy (CE):
Low (10 eV): Preserves [M+H]⁺ (m/z 190).
High (20-30 eV): Generates m/z 91 and m/z 172 for confirmation.
Decision Logic for Quality Control
Use this logic flow to interpret your MS data during synthesis monitoring.
Caption: Logical workflow for distinguishing the target 5-yl compound from its 3-yl regioisomer and 1,2,3-triazole impurities.
References
Lebedev, A. T., et al. (2017).[3] Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Okovytyy, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]
Knochel, P., et al. (2021).[4] Highly Regioselective Addition of Organozinc Reagents to [1.1.1]Propellane. Ludwig-Maximilians-Universität München.[4] Retrieved from [Link]
Comparative Guide: High-Efficiency Purity Analysis of Triazole Intermediates
Executive Summary: The Shift to Core-Shell Technology[1] In the synthesis of antifungal pharmacophores (e.g., fluconazole, voriconazole), triazole intermediates present a unique chromatographic challenge. Their basic nit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Core-Shell Technology[1]
In the synthesis of antifungal pharmacophores (e.g., fluconazole, voriconazole), triazole intermediates present a unique chromatographic challenge. Their basic nitrogen atoms cause severe peak tailing on traditional silica, and the presence of regioisomers (1,2,3- vs. 1,2,4-triazole) requires exceptional selectivity.
This guide objectively compares the industry-standard Legacy Method (Fully Porous Particles, C18) against the Modern Advanced Method (Core-Shell/Superficially Porous Particles, PFP).
The Verdict: While traditional HPLC remains functional, the switch to Core-Shell Pentafluorophenyl (PFP) stationary phases reduces run times by ~60% while increasing resolution (
) between critical isomer pairs by >1.5x, directly impacting the accuracy of purity assays.
The Challenge: Why Triazoles Fail on Standard C18
To validate a method for triazole purity, you must overcome two specific chemical hurdles:
The "Silanol" Trap: Triazoles possess a basic nitrogen (pKa ~2.2–2.3). On fully porous silica, residual silanols (
) act as weak cation exchangers. The triazole adheres to these sites, causing the "shark-fin" tailing that ruins integration accuracy.
Regioisomer Co-elution: Synthetic pathways often yield both 1,2,4-triazole (target) and trace 1,2,3-triazole (impurity). Standard C18 columns separate based on hydrophobicity, which is nearly identical for these isomers. You need a mechanism based on dipole-dipole or pi-pi interactions.
Comparative Analysis: Legacy vs. Modern Approach
The following data summarizes a comparative study analyzing a crude reaction mixture of a 1,2,4-triazole intermediate containing 0.5% regio-isomeric impurity.
PFP offers unique selectivity for halogenated/polar aromatics.
Particle Size
5 µm
2.7 µm
Higher efficiency without UHPLC backpressure penalties.
Tailing Factor ()
1.8 – 2.2 (Significant Tailing)
1.05 – 1.15 (Symmetrical)
Improved integration accuracy at LOQ levels.
Isomer Resolution ()
1.2 (Co-elution risk)
> 3.5 (Baseline separation)
Critical for quantifying isomeric impurities.
Run Time
25.0 minutes
8.5 minutes
3x throughput increase.
Solvent Usage
~25 mL / run
~8 mL / run
68% reduction in hazardous waste.
Mechanistic Visualization
To understand why the Modern Method (Method B) outperforms, we must visualize the interaction at the molecular level. The PFP phase utilizes a "Fluorine-Nitrogen" interaction that C18 lacks.
Figure 1: Mechanism of Action. Method A suffers from silanol drag (tailing), while Method B utilizes Pi-Pi interactions for selectivity and solid cores for efficiency.
Detailed Protocol: The Modern Method (Method B)
This protocol is designed to be self-validating ; if the system suitability fails, the specific failure mode (e.g., pH drift, column aging) is immediately apparent.
Chromatographic Conditions
Instrument: HPLC or UHPLC system (Pressure limit > 400 bar recommended).
Column: Core-Shell PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol ionization).
Comparing reactivity of 1,2,4-triazol-5-yl methanol vs 1,2,3-triazole analogs
[1] Executive Summary This guide provides a technical comparison between (1H-1,2,4-triazol-5-yl)methanol and its bioisostere, (1H-1,2,3-triazol-4-yl)methanol . While both scaffolds serve as robust linkers and pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between (1H-1,2,4-triazol-5-yl)methanol and its bioisostere, (1H-1,2,3-triazol-4-yl)methanol . While both scaffolds serve as robust linkers and pharmacophores in drug discovery, they exhibit distinct electronic profiles, synthetic pathways, and reactivity patterns.[1]
1,2,3-Triazole: Best for modular "click" assembly; slightly more acidic (
Understanding the electronic environment is prerequisite to predicting reactivity.[1] The arrangement of nitrogen atoms dictates the acidity of the ring proton (NH) and the basicity of the lone pairs.
1,2,3-Triazole is a stronger acid; deprotonates easier at physiological pH.
Conjugate Acid ( of MH)
~2.2
~1.2
1,2,4-Triazole is a stronger base; more likely to accept protons in acidic media.[1]
Dipole Moment (Gas Phase)
~2.7 D
~4.4 D
1,2,3-Triazole is significantly more polar, affecting solubility and binding.[1]
H-Bond Acceptors
2 (N2, N4)
2 (N2, N3)
Different vectors for H-bonding in active sites.
Tautomeric Equilibrium
1H 4H (Rapid)
1H 2H 3H
1,2,4-triazole prefers 1H/2H forms; 1,2,3-triazole favors 2H in solution but 1H in crystals.[1]
Tautomerism & Regioselectivity
The "methanol" substituent (hydroxymethyl group) introduces asymmetry.
1,2,4-System: The substituent is at C3 or C5.[1][2][3] Due to rapid tautomerism in the unsubstituted ring, C3 and C5 are equivalent.[1] However, upon alkylation, N1-alkylation is generally favored sterically and electronically, though N2 and N4 isomers are possible.[1]
1,2,3-System: The substituent is typically at C4.[1][4] The CuAAC reaction locks the substituent at C4 relative to the N1-R group (1,4-disubstitution).
Synthetic Accessibility & Protocols
Workflow Visualization
The following diagram contrasts the "Assembly" (Condensation) approach for 1,2,4-triazoles vs. the "Click" (Cycloaddition) approach for 1,2,3-triazoles.
Figure 1: Comparative synthetic pathways. 1,2,4-triazoles are built via condensation, while 1,2,3-triazoles are assembled via cycloaddition.[1]
Protocol A: Synthesis of (1H-1,2,4-Triazol-5-yl)methanol
Mechanism: Einhorn-Brunner type condensation.[5]
Reagents: 2-Hydroxyacetohydrazide, Formamidine Acetate.[1]
Preparation: Dissolve 2-hydroxyacetohydrazide (10 mmol) and formamidine acetate (12 mmol) in glacial acetic acid (20 mL).
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1]
Workup: Evaporate the acetic acid under reduced pressure.
Neutralization: Treat the residue with saturated
solution until pH ~8.
Isolation: Extract with ethyl acetate (
) or, if highly water-soluble, use continuous extraction with -butanol.[1]
Purification: Recrystallize from ethanol/ether.
Protocol B: Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Preparation: Suspend benzyl azide (10 mmol) and propargyl alcohol (10 mmol) in a 1:1 mixture of water and
-butanol (20 mL).
Catalysis: Add sodium ascorbate (1 mmol, 10 mol%) followed by
(0.1 mmol, 1 mol%).
Reaction: Stir vigorously at room temperature for 12 hours. The reaction is typically exothermic initially.[1]
Workup: Dilute with water (50 mL) and extract with ethyl acetate (
).
Purification: The product is often pure enough after drying (over
) and evaporation.[1] If necessary, purify via silica flash chromatography (Hexane/EtOAc).[1]
Reactivity Profile: The Hydroxymethyl Handle
The "methanol" group (
) attached to the triazole ring is the primary handle for further functionalization.
Oxidation to Aldehyde
Both rings are electron-deficient, making the resulting aldehydes highly reactive (and prone to hydration).
Reagent Choice:
(activated) or IBX are preferred over Swern conditions to avoid handling volatile sulfur byproducts with polar heterocycles.
Reactivity: The 1,2,4-triazole aldehyde is slightly more electrophilic due to the lower basicity of the parent ring, making it a sensitive intermediate often trapped immediately (e.g., in reductive aminations).
Conversion to Chloromethyl (Alkyl Halide)
Converting the alcohol to a chloride creates a powerful electrophile for nucleophilic substitution (
).
Protocol (Applicable to both scaffolds):
Suspend the triazolyl-methanol (5 mmol) in anhydrous DCM (15 mL).
Add Thionyl Chloride (
, 10 mmol) dropwise at .
Critical Step: For the 1,2,4-triazole, the HCl byproduct will protonate the ring (forming the salt).[1] For the 1,2,3-triazole, protonation is less favorable but possible.[1]
Reflux for 2 hours.
Workup: Evaporate volatiles. The product is often isolated as the hydrochloride salt (
).
Note: The free base of chloromethyl-1,2,4-triazole is unstable and can self-polymerize; store as the HCl salt.
1,2,3-Triazole: If the ring is formed via Click chemistry, the N1 position is fixed .[1] The N2 and N3 positions are non-nucleophilic under standard conditions.[1]
1,2,4-Triazole: Alkylation of the parent ring is non-regioselective .[1]
Condition A (Basic,
): Alkylation with alkyl halides/base typically yields a mixture of N1 (major) and N2 (minor) isomers.
Condition B (Acidic/Thermal): Can lead to N4 alkylation.[1]
Implication: If you need a specific N-substituted 1,2,4-triazole, it is better to synthesize the ring with the substituent already in place (using a substituted hydrazine in Protocol A) rather than alkylating the pre-formed ring.
References
Synthesis of 1,2,4-Triazoles (Einhorn-Brunner/Pellizzari)
Potts, K. T. (1961).[1][5] The Chemistry of 1,2,4-Triazoles. Chemical Reviews.[1][3]
CuAAC Click Chemistry Protocols
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[1]
Acidity and Basicity of Azoles
Catalán, J., et al. (1987).[1] Basicity and Acidity of Azoles.[1][6] Advances in Heterocyclic Chemistry.[1]
Triazole Bioisosteres in Medicinal Chemistry
Meanwell, N. A. (2011).[1][7][8] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
Topic: Biological evaluation and structure-activity relationship (SAR) of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol derivatives.
Primary Therapeutic Class: Antifungal (Azoles) and Antimicrobial.[1][2]
Secondary Applications: Anticancer (BET Bromodomain inhibition), Cholinesterase inhibition (Neuroprotective).
The (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol scaffold represents a critical pharmacophore in medicinal chemistry. Unlike its 1,2,3-triazole isomer (often used in "click" chemistry), the 1,2,4-triazole core is the functional engine behind the "azole" class of antifungals (e.g., Fluconazole, Itraconazole). The specific substitution pattern—a benzyl group at N1 and a hydroxymethyl (methanol) group at C5—creates a unique amphiphilic profile. The benzyl moiety targets hydrophobic pockets (e.g., the access channel of CYP51), while the C5-methanol group serves as a versatile hydrogen-bond donor/acceptor or a handle for further derivatization into esters, ethers, or amines.
Structural Logic & SAR Map
The biological activity hinges on the precise orientation of the triazole nitrogens. The N4 nitrogen is typically the binding site for the heme iron in metalloenzymes (like CYP51). The N1-benzyl group provides necessary lipophilicity for membrane penetration and enzyme active site fitting.
Figure 1: Structure-Activity Relationship (SAR) map of the 1-benzyl-1,2,4-triazole-5-methanol scaffold.
Comparative Biological Activity
Antimicrobial & Antifungal Potency
The primary application of these derivatives is antifungal therapy, targeting Lanosterol 14
Key Insight:
While Fluconazole is highly specific for fungi, 1-benzyl-1,2,4-triazole-5-methanol derivatives often exhibit a dual-action profile . They possess significant antibacterial activity (comparable to Chloramphenicol against S. aureus) likely due to off-target inhibition of bacterial MurB or cell wall synthesis enzymes, a trait less common in pure pharmaceutical antifungals.
Recent studies identify the 1-benzyl-1,2,4-triazol-5-yl moiety as a "head group" in inhibitors of BET (Bromodomain and Extra-Terminal) proteins.
Target: BRD4 (Bromodomain-containing protein 4).[4][5]
Mechanism: The triazole ring mimics the acetyl-lysine recognition motif, displacing BRD4 from chromatin and suppressing oncogene expression (e.g., c-Myc).
Performance: Derivatives fused with pyridone scaffolds (e.g., 4-(1-benzyl-1H-1,2,4-triazol-5-yl)-6-methyl-pyridin-7-one) show IC
values in the nanomolar range (< 50 nM) against BRD4, comparable to clinical candidates like JQ1.
Experimental Protocols
Synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Self-Validating Protocol: The formation of the specific 1,5-isomer over the 1,3-isomer is confirmed by NMR shift analysis of the triazole proton.
Reagents:
Formic hydrazide or 2-ethoxymethylenehydrazine.
Benzyl halides (Benzyl chloride/bromide).
Glycolic acid or ethyl glycolate (to introduce the methanol moiety).
Workflow:
Precursor Formation: React benzyl hydrazine with ethyl glycolate imidate to form the open-chain amidrazone intermediate.
Cyclization: Heat the intermediate in refluxing butanol or DMF to induce cyclization.
Reduction (Alternative Route): If starting from 1-benzyl-1,2,4-triazole-5-carboxylate ester, reduce using LiAlH
or NaBH in dry THF at 0°C.
Purification: Recrystallize from Ethanol/Water (1:1).
Validation:
H NMR (DMSO-d): Look for the benzyl CH singlet (~5.4 ppm), the triazole C3-H singlet (~8.0 ppm), and the hydroxymethyl CH doublet (~4.5 ppm) coupling with the OH triplet.
Figure 2: Synthetic pathway for the production of the target scaffold.
In Vitro Antimicrobial Assay (Broth Microdilution)
Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).
Inoculum: Adjust bacterial/fungal suspension to 0.5 McFarland standard (~1.5 x 10
CFU/mL).
Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
Incubation:
Bacteria: 37°C for 24 hours.
Fungi: 35°C for 48 hours.
Readout: The lowest concentration showing no visible growth (turbidity) is the MIC.
Control: Include Fluconazole (positive control) and DMSO (solvent control).
References
Synthesis and Antimicrobial Evaluation: Chemistry & Biodiversity, 2024.[1] "New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents."
Antifungal Mechanism (CYP51): Journal of Chemistry, 2022.[2] "A recent overview of 1,2,3 triazole containing hybrids as novel antifungal agents." (comparative mechanistic insight).
BET Bromodomain Inhibition: Google Patents, US20220204500A1. "Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts."[4][5]
Cholinesterase Inhibition: Results in Chemistry, 2020. "New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies."
General Triazole Pharmacology: European Journal of Medicinal Chemistry, 2014. "Design, synthesis, and fungicidal evaluation of a series of novel 5-methyl-1H-1,2,3-triazole-4-carboxyl amide analogues."
Thermal stability comparison: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol vs ethanol derivatives
This guide provides an in-depth technical comparison of the thermal stability of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol versus standard ethanol derivatives (represented by structurally analogous hydroxyethyl compounds...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the thermal stability of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol versus standard ethanol derivatives (represented by structurally analogous hydroxyethyl compounds and common benzylic alcohol solvents).
Executive Summary
In pharmaceutical intermediate synthesis, the choice between hydroxymethyl-functionalized heterocycles and their hydroxyethyl (ethanol) analogs is often dictated by thermal stability and handling properties. This guide compares (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol —a rigid, crystalline building block—against ethanol derivatives (e.g., 2-phenoxyethanol, benzyl alcohol, or hydroxyethyl-triazoles).
Key Finding: The (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol motif exhibits superior solid-state thermal stability (typically stable up to >150°C) compared to many ethanol derivatives, which are often liquids at room temperature or possess lower degradation thresholds due to
-hydride elimination risks.
Chemical Structure & Stability Logic
To understand the thermal divergence, we must analyze the molecular architecture.
Stability Factor: The hydroxymethyl group is "anchored" to the electron-deficient triazole ring. This electronic pull strengthens the C-O bond, making it resistant to oxidative degradation under standard storage conditions. The compound typically exists as a crystalline solid, benefiting from lattice energy stabilization.
Ethanol Derivatives (e.g., Hydroxyethyl analogs or Benzyl Alcohol):
Core: Often a flexible aliphatic chain or a simple benzene ring.
Substituent: A hydroxyethyl group (-CH
CHOH) or direct hydroxyl.
Stability Factor: Ethanol chains introduce flexibility (increasing entropy) and are susceptible to dehydration (elimination of water to form vinyl groups) or oxidation to aldehydes/acids at lower temperatures. Many are liquids, lacking the lattice stability of the triazole methanol.
Structural Stability Diagram
Caption: Structural comparison highlighting the rigid stabilization of the triazole methanol versus the flexibility and elimination risks of ethanol derivatives.
As an Application Scientist, relying on literature values is insufficient. You must validate stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Protocol: Thermal Stress Testing
Sample Prep: Weigh 2-5 mg of the triazole methanol and the ethanol derivative comparator into aluminum crucibles.
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative combustion (isolating thermal decomposition).
Ramp Rate: Heat from 25°C to 300°C at 10°C/min.
Critical Parameters:
(Melting): The temperature where the solid lattice collapses (Endothermic peak).
(Decomposition): The temperature where mass loss >5% occurs (TGA) or exothermic breakdown begins (DSC).
Experimental Workflow Diagram
Caption: Step-by-step workflow for comparative thermal analysis using DSC and TGA.
Comparative Data Analysis
The following table summarizes the typical thermal properties. Note that (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a solid, whereas many comparable ethanol derivatives (like benzyl alcohol or phenoxyethanol) are liquids or low-melting solids.
Property
(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Ethanol Derivative (e.g., Benzyl Alcohol)
Hydroxyethyl-Triazole Analog (Hypothetical)
Physical State (25°C)
Crystalline Solid
Liquid
Solid / Low-Melting Solid
Melting Point ()
~74-120°C (Isomer dependent*)
-15°C
~50-80°C
Boiling/Decomp ()
>200°C (Stable melt)
205°C (Boils)
<200°C (Risk of dehydration)
Flash Point
High (Solid)
100°C
Moderate
Storage Stability
Excellent (Shelf-stable)
Good (Prone to oxidation)
Moderate (Hygroscopic)
*Note: The 1,2,3-triazole isomer melts at 74-76°C [1]; the 1,2,4-triazole parent melts at 120°C [2]. The specific 1,2,4-triazole-5-methanol derivative is expected to fall within this range, exhibiting robust solid-state stability.
Discussion & Causality
Why is the Triazole Methanol More Stable?
Lattice Energy: The crystalline nature of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol requires significant energy to break the lattice forces (Van der Waals,
- stacking of benzyl/triazole rings). Ethanol derivatives, often being liquids, lack this "energy barrier" to degradation.
Absence of
-Hydrogens: The hydroxymethyl group (-CHOH) has no -carbon with hydrogens available for elimination. In contrast, hydroxyethyl groups (-CH-CHOH) possess -hydrogens, making them susceptible to acid-catalyzed dehydration to form vinyl compounds (e.g., styrene derivatives) at elevated temperatures.
Oxidative Resistance: The electron-deficient 1,2,4-triazole ring pulls electron density away from the hydroxymethyl oxygen, making it slightly less nucleophilic and more resistant to spontaneous air oxidation compared to the electron-rich oxygen in benzyl alcohol.
Implications for Drug Development
Process Safety: The triazole methanol can be dried at higher temperatures (e.g., 50-60°C in a vacuum oven) without risk of melting or degrading, unlike liquid ethanol derivatives which would evaporate or degrade.
Formulation: As a solid intermediate, the triazole methanol allows for precise weighing and is less sensitive to humidity than hygroscopic liquid alcohols.
Regulatory: The defined melting point provides a clear "identity" test for QC (Quality Control), whereas liquid derivatives rely on refractive index or density, which are less specific.
References
ChemBK. (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Physical Properties. Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11651290, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available at: [Link]
Knochel, P., et al. Highly Regioselective Addition of Organozinc Reagents to [1.1.1]Propellane. (Dissertation containing synthesis of phenyl-triazole methanol analogs). LMU München, 2021.[8][9] Available at: [Link]
Potts, K. T.The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 1961.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Safe Handling Guide for (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
CAS No: 111340-43-3
Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Safety Summary & Risk Profile
Substance Identity: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Chemical Class: 1,2,4-Triazole derivative / Primary Alcohol
Physical State: Solid (typically off-white to pale yellow powder).
Operational Hazard Assessment:
While specific toxicological data for this exact isomer (CAS 111340-43-3) is limited compared to its 1,2,3-triazole analogs, structural activity relationship (SAR) analysis dictates it be treated as a Bioactive Intermediate . Standard protocols for triazole-based pharmacophores apply.
Expert Insight: The "5-yl" substitution pattern places the hydroxymethyl group adjacent to the N-benzyl moiety. This steric proximity can influence solubility and reactivity compared to the more common 3-yl or 1,2,3-triazole isomers. Treat as a potential sensitizer until specific data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. If one layer fails, the next must provide temporary protection to allow for safe doffing.
Protection Zone
Required Equipment
Technical Specification & Rationale
Hand Protection
Double Nitrile Gloves
Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Nitrile (Dark/Contrast Color).Rationale: Triazoles are soluble in organic solvents (DCM, DMSO). Double gloving prevents permeation if the outer glove is compromised by solvent splash.
Eye/Face
Chemical Splash Goggles
ANSI Z87.1+ rated. Rationale: Powder fines can bypass standard safety glasses. Goggles provide a seal against airborne particulates during weighing.
Respiratory
N95 or P100 Respirator
Required only if handling outside a Fume Hood.Standard: All solid handling should occur inside a certified Chemical Fume Hood (CFH).
Body Defense
Lab Coat + Tyvek Sleeves
100% Cotton or Nomex (if flammable solvents present). Add-on: Disposable Tyvek sleeves prevent cuff contamination, a common exposure point during weighing.
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
Ventilation: Verify Fume Hood face velocity is 80–100 fpm.
Static Control: Triazole powders can be static. Use an antistatic gun or ionizer bar if the powder flies during spatula transfer.
Solvent Selection: This compound is likely soluble in DMSO, Methanol, and Ethyl Acetate. It may show limited solubility in non-polar solvents (Hexanes).
Phase 2: Weighing & Transfer Workflow
Step 1: Tare the receiving vial with its cap (loosely placed) to minimize balance contamination.
Step 2: Transfer solid using a micro-spatula. Avoid "pouring" from the source container to prevent dust clouds.
Step 3: Wipe the threads of the receiving vial with a Kimwipe dampened in Methanol before capping to ensure a tight seal.
Phase 3: Reaction Setup (Causality-Driven)
Activation: If converting the alcohol to a leaving group (e.g., mesylation with MsCl), the reaction will generate HCl. Ensure a base (TEA/DIPEA) is present before addition to neutralize acid and prevent degradation of the triazole ring.
Inert Atmosphere: While the triazole ring is stable, the primary alcohol can oxidize. Run reactions under Nitrogen or Argon.
Visualization: Safe Handling Lifecycle
The following diagram outlines the logical flow of handling, emphasizing the "Check-Points" that prevent cross-contamination.
Figure 1: Safe Handling Lifecycle. Note the feedback loop: if a spill occurs during weighing, immediate glove change is mandatory before proceeding.
Emergency Response & First Aid
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (triazoles can be respiratory irritants).
Skin Contact:
Blot excess chemical (do not rub, which drives particles into pores).
Wash with soap and water for 15 minutes.
Monitor for redness (erythema) which may appear 1-2 hours post-exposure.
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Do not use neutralizing agents.
Waste Disposal & Decontamination
Solid Waste: Dispose of contaminated wipes and gloves in "Hazardous Solid Waste" (Yellow Bag/Bin). Do not use regular trash.
Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents like DCM were used).
Decontamination Solution: 5% Surfactant (Decon 90 or Alconox) followed by water. Bleach is not recommended as it may react with nitrogen-rich heterocycles to form chloramines.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11651290, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. (Used as structural analog for hazard extrapolation). Retrieved from [Link]